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  • Product: (1-phenyl-1H-benzoimidazol-2-yl)methanol

Core Science & Biosynthesis

Foundational

Whitepaper: Electronic Properties of 1-Phenylbenzimidazole Derivatives

Executive Summary The 1-phenylbenzimidazole scaffold represents a highly versatile pharmacophore and optoelectronic building block. Characterized by a fused bicyclic imidazole-benzene ring system with a phenyl substituen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenylbenzimidazole scaffold represents a highly versatile pharmacophore and optoelectronic building block. Characterized by a fused bicyclic imidazole-benzene ring system with a phenyl substituent at the N1 position, this framework exhibits unique electronic properties—specifically, deep Highest Occupied Molecular Orbital (HOMO) levels, low Lowest Unoccupied Molecular Orbital (LUMO) levels, and highly tunable molecular electrostatic potentials (MESP)[1][2]. This technical guide explores the fundamental electronic mechanics of 1-phenylbenzimidazole derivatives, bridging their utility in organic light-emitting diodes (OLEDs) with their emerging role in computational drug design and medicinal chemistry.

The Core Mechanics: Electronic Structure and Substituent Effects

The intrinsic electronic nature of the 1-phenylbenzimidazole core is heavily dictated by its extended π -conjugation and the electron-withdrawing nature of the imine nitrogen (N3) within the imidazole ring. The addition of the N1-phenyl group slightly disrupts absolute molecular planarity due to steric hindrance but significantly extends the conjugated system, lowering the overall bandgap[2].

HOMO/LUMO Dynamics

1-Phenylbenzimidazole derivatives are inherently electron-deficient[3]. This deficiency translates to deep HOMO energy levels (often ranging from -5.5 eV to -6.7 eV) and relatively low LUMO levels (typically -2.5 eV to -3.0 eV)[4][5].

The causality behind their electronic tunability lies in the inductive and resonance effects of substituents:

  • Electron-Withdrawing Groups (EWGs): Substituents such as halogens (-F, -Cl, -Br) or cyano (-CN) groups pull electron density away from the core. This stabilizes the molecular orbitals, lowering the LUMO level and increasing the electron affinity of the molecule[6][7].

  • Electron-Donating Groups (EDGs): Alkyl or hydroxyl groups push electron density into the ring, raising the HOMO level and enhancing the molecule's ability to act as a hole transporter or nucleophile[2].

G Core 1-Phenylbenzimidazole Core EWG Electron-Withdrawing Groups (e.g., -F, -CN) Core->EWG Substitution EDG Electron-Donating Groups (e.g., -CH3, -OH) Core->EDG Substitution LUMO Deepens LUMO (Enhances Electron Transport) EWG->LUMO Decreases Electron Density HOMO Raises HOMO (Enhances Hole Transport) EDG->HOMO Increases Electron Density OLED OLED Application: ETL & Hole Blocking LUMO->OLED Optoelectronics Drug Drug Design: Target Binding & Lipophilicity LUMO->Drug Electrophilic Targets HOMO->Drug Nucleophilic Targets

Logic flow of substituent effects on the electronic properties of 1-phenylbenzimidazoles.

Optoelectronic Applications: OLEDs and Charge Transport

Because of their electron-deficient nature, 1-phenylbenzimidazole derivatives are premier candidates for Electron Transport Layers (ETL) and Hole Blocking Layers (HBL) in OLED architectures[3].

The TPBi Standard

The most prominent derivative in materials science is 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) . TPBi features three 1-phenylbenzimidazole moieties linked to a central benzene ring[5].

  • Hole Blocking Mechanism: TPBi possesses a very deep HOMO level (~6.2 eV). In an OLED device, holes migrating from the emissive layer encounter a massive energy barrier at the TPBi interface, preventing them from leaking into the cathode[3][5].

  • Electron Transport Mechanism: Its low LUMO (~2.7 eV) aligns favorably with the work function of metal cathodes, facilitating efficient electron injection and transport toward the emissive zone[3].

Quantitative Electronic Data

The following table summarizes the electronic properties of key 1-phenylbenzimidazole derivatives used in optoelectronics, including TPBi and novel Pyrene-Benzimidazole blue emitters (Compounds A, B, C)[3][4][5].

CompoundApplicationHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Ref
TPBi ETL / HBL Host-6.22-2.703.52[3],[5]
Pyrene-Benzimidazole A Blue Emitter-5.33-2.233.10[4]
Pyrene-Benzimidazole B Blue Emitter-5.51-2.562.95[4]
Pyrene-Benzimidazole C Blue Emitter-5.40-2.313.09[4]

Pharmacophore Electronics in Drug Development

While historically dominated by materials science, the electronic properties of 1-phenylbenzimidazoles are increasingly exploited in medicinal chemistry for targeted therapies, including anticancer and antimicrobial agents[2][8][9].

Lipophilicity and Membrane Permeability

The N1-phenyl substitution significantly increases the lipophilicity (LogP) of the benzimidazole scaffold. This moderate-to-high lipophilicity allows the molecule to traverse biological lipid bilayers, including the blood-brain barrier (BBB), which is critical for targeting intracellular components like tubulin or nuclear DNA[2].

Molecular Electrostatic Potential (MESP) and Target Binding

The bioactivity of these drugs depends predominantly on their electronic interaction with target proteins (e.g., EGFR, tyrosine kinases)[9][10]. The N3 atom acts as a potent hydrogen bond acceptor. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that the HOMO/LUMO gap and molecular dipole moments are directly correlated with kinase inhibition efficacy[10].

By introducing halogen atoms (e.g., Fluorine) to the phenyl rings, medicinal chemists create highly localized electrophilic (blue) regions on the MESP map, which enhance non-covalent interactions (such as halogen bonding and π−π stacking) with nucleophilic residues in the target protein's binding pocket[1][6].

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the characterization of 1-phenylbenzimidazole electronic properties relies on self-validating experimental systems.

Protocol: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Cyclic voltammetry is the gold standard for empirically determining the frontier orbital energy levels of benzimidazole derivatives.

Causality & Validation: The protocol utilizes Ferrocene ( Fc/Fc+ ) as an internal standard. Because the redox potential of Ferrocene is universally established (-4.8 eV vs. vacuum), spiking the sample with Ferrocene provides a self-validating calibration point, eliminating errors caused by solvent resistance or reference electrode drift.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M of Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM) to serve as the supporting electrolyte.

  • Analyte Addition: Dissolve the 1-phenylbenzimidazole derivative (e.g., 1.0 mM) into the electrolyte solution.

  • Deoxygenation: Purge the solution with high-purity Argon or Nitrogen gas for 15 minutes. Reasoning: Dissolved oxygen is highly electroactive and will mask the reduction peaks of the analyte.

  • Electrode Setup: Submerge a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode into the solution.

  • Scanning: Run the CV scan at a sweep rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration: Add 1.0 mM of Ferrocene to the solution and run a final scan to record the Fc/Fc+ half-wave potential ( E1/2Fc​ ).

  • Calculation: Calculate the energy levels using the calibrated equations:

    • HOMO=−[Eoxonset​−E1/2Fc​+4.8] eV

    • LUMO=−[Eredonset​−E1/2Fc​+4.8] eV

CV_Workflow Prep 1. Sample Preparation (Analyte + Electrolyte in DCM) Purge 2. N2/Ar Purging (Remove Dissolved O2) Prep->Purge Scan 3. CV Scanning (Identify E_ox and E_red onsets) Purge->Scan Standard 4. Ferrocene Calibration (Self-Validating Reference) Scan->Standard Calc 5. Energy Level Calculation (HOMO/LUMO = -e(E_onset + 4.8)) Standard->Calc

Step-by-step cyclic voltammetry workflow for determining HOMO/LUMO energy levels.

Protocol: Computational DFT Workflow for MESP Prediction

For drug development, predicting the electronic distribution before synthesis saves immense resources[11].

  • Geometry Optimization: Construct the 1-phenylbenzimidazole analog in a computational suite (e.g., Gaussian). Optimize the ground-state geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory[1].

  • Frequency Calculation: Run a vibrational frequency calculation to ensure the optimized geometry lacks imaginary frequencies, validating it as a true energy minimum.

  • MESP Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

  • Analysis: Identify red regions (nucleophilic/H-bond acceptors, typically around N3) and blue regions (electrophilic/H-bond donors or halogen σ -holes) to guide molecular docking simulations against target proteins[1][11].

Conclusion

The 1-phenylbenzimidazole framework is a masterclass in molecular electronic tuning. By understanding how to manipulate its deep HOMO and low LUMO levels through strategic substitutions, researchers can engineer highly efficient electron transport materials for next-generation OLEDs. Simultaneously, these exact electronic principles—governing lipophilicity, dipole moments, and electrostatic potentials—are unlocking new frontiers in targeted drug discovery, proving that the boundary between materials science and medicinal chemistry is fundamentally electronic.

Sources

Exploratory

The Genesis and Scientific Trajectory of (1-Phenyl-1H-benzoimidazol-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for a multitude of therapeutic agents....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for a multitude of therapeutic agents. Its structural analogy to endogenous purines allows for interaction with a wide array of biological targets, rendering its derivatives potent agents against various pathological conditions. This technical guide delves into the history, discovery, and evolving scientific understanding of a specific, yet significant, class of these compounds: (1-phenyl-1H-benzoimidazol-2-yl)methanol and its derivatives. We will traverse the foundational synthetic strategies, explore the nuances of their biological activities, and provide detailed experimental protocols, offering a comprehensive resource for researchers engaged in the exploration of novel benzimidazole-based therapeutics.

Historical Context: The Rise of the Benzimidazole Nucleus

The journey of benzimidazole chemistry began over a century ago, with the initial synthesis of the parent benzimidazole ring. This bicyclic system, formed by the fusion of benzene and imidazole rings, quickly garnered attention for its presence in natural products, most notably as a key component of vitamin B12. The inherent biological relevance of the benzimidazole core spurred extensive research into its synthetic derivatization and pharmacological potential.

Early synthetic methodologies, such as the Phillips-Ladenburg synthesis involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions, laid the groundwork for accessing a diverse library of substituted benzimidazoles. These foundational methods, while effective, often required harsh reaction conditions. Over the decades, a plethora of synthetic strategies have been developed, including microwave-assisted synthesis and the use of various catalysts, to improve yields, reduce reaction times, and enhance the overall efficiency and environmental friendliness of benzimidazole synthesis.

The versatility of the benzimidazole scaffold has led to the development of drugs with a wide range of therapeutic applications, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents. This rich history underscores the enduring importance of the benzimidazole nucleus in the landscape of drug discovery.

The Emergence of (1-Phenyl-1H-benzoimidazol-2-yl)methanol: A Tale of Two Substitutions

The specific compound at the heart of this guide, (1-phenyl-1H-benzoimidazol-2-yl)methanol, represents a confluence of two key structural modifications of the benzimidazole core: the introduction of a phenyl group at the N-1 position and a hydroxymethyl group at the C-2 position. Each of these substitutions imparts distinct and often synergistic properties to the parent molecule.

The Significance of the 1-Phenyl Moiety

The addition of a phenyl group at the 1-position of the benzimidazole ring has been a pivotal strategy in the design of various biologically active molecules. This substitution significantly influences the compound's lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with biological targets. Research into 1-phenylbenzimidazoles has revealed their potential as potent inhibitors of various kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR). Structure-activity relationship (SAR) studies on these compounds have demonstrated that while substituents on the 1-phenyl ring can be tolerated to some extent, the presence of the phenyl group itself is often crucial for activity. This has established the 1-phenylbenzimidazole scaffold as a valuable starting point for the development of targeted therapies, particularly in oncology.

The Role of the 2-Methanol Group

The 2-position of the benzimidazole ring is a common site for substitution, and the introduction of a hydroxymethyl (-CH₂OH) group offers several advantages. This functional group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity. Furthermore, the hydroxyl group provides a handle for further chemical modification, allowing for the synthesis of a diverse range of derivatives, such as esters and ethers, to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of the parent (1H-benzimidazol-2-yl)methanol is readily achieved through the condensation of o-phenylenediamine with glycolic acid, a straightforward and efficient reaction.

Synthetic Pathways to (1-Phenyl-1H-benzoimidazol-2-yl)methanol and its Derivatives

The synthesis of the target compound can be logically deduced from established benzimidazole synthetic protocols. The most direct approach involves the condensation of N-phenyl-o-phenylenediamine with a suitable C1 synthon bearing a protected or unprotected hydroxymethyl group.

Core Synthesis: The Phillips-Ladenburg Approach

The foundational method for constructing the benzimidazole ring is the Phillips-Ladenburg synthesis. For (1-phenyl-1H-benzoimidazol-2-yl)methanol, this would involve the reaction of N-phenyl-o-phenylenediamine with glycolic acid.

Materials:

  • N-phenyl-o-phenylenediamine

  • Glycolic acid

  • 4N Hydrochloric acid or a suitable alternative catalyst (e.g., p-toluenesulfonic acid)

  • Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-phenyl-o-phenylenediamine (1.0 eq.) in the chosen solvent (e.g., DMF).

  • Reagent Addition: Add glycolic acid (1.1-1.5 eq.) to the solution. If using an acid catalyst, add it at this stage.

  • Heating: Heat the reaction mixture to reflux (typically 90-120 °C, depending on the solvent) and maintain this temperature for several hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Neutralize the excess acid by the slow addition of a sodium bicarbonate solution until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Synthesis_of_1_Phenyl_2_Methanol_Benzimidazole N_phenyl_o_phenylenediamine N-phenyl-o-phenylenediamine Reaction_conditions Heat (Δ) Acid catalyst (e.g., HCl) N_phenyl_o_phenylenediamine->Reaction_conditions Glycolic_acid Glycolic acid Glycolic_acid->Reaction_conditions Product (1-phenyl-1H-benzoimidazol-2-yl)methanol Reaction_conditions->Product Condensation & Cyclization

Caption: Synthesis of (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Alternative and Modern Synthetic Approaches

While the Phillips-Ladenburg synthesis is a classic and reliable method, modern organic chemistry has introduced several alternative approaches that offer advantages in terms of milder reaction conditions, higher yields, and improved atom economy. These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the condensation reaction, often leading to shorter reaction times and cleaner product formation.

  • Catalytic Methods: A variety of catalysts, including Lewis acids, solid-supported acids, and metal catalysts, have been employed to promote the cyclization step under milder conditions. For instance, a Cu(II)-catalyzed cascade reaction of N-phenyl-o-phenylenediamine with benzaldehydes has been developed for the one-step construction of related 2-substituted 1-phenylbenzimidazoles.

  • Condensation with Aldehydes: An alternative to using carboxylic acids is the condensation with aldehydes followed by an oxidation step. For the synthesis of the target methanol derivative, this would involve using glycolaldehyde, though this can be more complex due to the reactivity of the aldehyde.

Biological Activities and Therapeutic Potential

The biological profile of (1-phenyl-1H-benzoimidazol-2-yl)methanol and its derivatives is an area of active investigation, with preliminary studies and data from related compounds suggesting potential in several therapeutic areas.

Anticancer Activity

The 1-phenylbenzimidazole scaffold is a known pharmacophore for anticancer activity, particularly through the inhibition of protein kinases. While specific data for the 2-methanol derivative is emerging, related compounds have shown significant promise.

  • Kinase Inhibition: As previously mentioned, 1-phenylbenzimidazoles are known inhibitors of PDGFR. The introduction of a hydroxymethyl group at the 2-position could modulate this activity and potentially introduce selectivity for other kinases. The hydroxyl group can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

  • Cytotoxicity: Studies on the parent (1H-benzimidazol-2-yl)methanol have shown mild cytotoxic activity. The addition of the 1-phenyl group is anticipated to enhance this activity due to increased lipophilicity, which can facilitate cell membrane penetration.

Table 1: Cytotoxic Activity of a Related Benzimidazole Derivative

CompoundCell LineIC₅₀ (µg/mL)Reference
1H-benzimidazol-2-yl-methanolBrine Shrimp Lethality>10
Antimicrobial Activity

Benzimidazole derivatives have a long history as antimicrobial agents. The mechanism of action often involves the disruption of microtubule synthesis or other essential cellular processes in microorganisms.

While the parent (1H-benzimidazol-2-yl)methanol has shown weak to no antimicrobial activity in some studies, the introduction of the 1-phenyl group and further derivatization of the 2-methanol moiety could lead to compounds with enhanced antimicrobial properties. The lipophilicity imparted by the phenyl group can be crucial for penetrating the microbial cell wall.

Table 2: Antimicrobial Screening of a Related Benzimidazole Derivative

CompoundOrganismZone of Inhibition (mm)Reference
1H-benzimidazol-2-yl-methanolVarious bacteriaNot active
Antiviral Activity

The benzimidazole nucleus is a core component of several antiviral drugs. The structural similarity to purine nucleosides allows these compounds to interfere with viral replication processes. While specific antiviral data for (1-phenyl-1H-benzoimidazol-2-yl)methanol is not extensively reported, the general class of benzimidazoles has shown activity against a broad spectrum of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any appended aryl rings.

SAR_of_1_Phenyl_Benzimidazoles cluster_benzimidazole Benzimidazole Core cluster_phenyl 1-Phenyl Ring BZD N1 N1-Position C2 C2-Position C5_C6 C5/C6-Positions Phenyl SAR_N1 Phenyl group often crucial for kinase inhibition. N1->SAR_N1 SAR_C2 Hydroxymethyl group offers H-bonding and derivatization potential. C2->SAR_C2 SAR_C5_C6 Substituents here can enhance potency and selectivity. C5_C6->SAR_C5_C6 Ortho 2'-Position (Generally detrimental) Meta_Para 3'/4'-Positions (Tolerated) SAR_Phenyl Substituent position on the phenyl ring is critical. Phenyl->SAR_Phenyl

Caption: Key structure-activity relationships of 1-phenylbenzimidazoles.

Future Directions and Conclusion

The (1-phenyl-1H-benzoimidazol-2-yl)methanol scaffold represents a promising, yet relatively underexplored, area within the vast field of benzimidazole chemistry. The convergence of the 1-phenyl group, known to confer potent kinase inhibitory activity, with the versatile 2-hydroxymethyl group, which allows for fine-tuning of physicochemical properties and target interactions, presents a compelling platform for the design of novel therapeutic agents.

Future research should focus on a more systematic exploration of the biological activities of this specific scaffold and its derivatives. This includes comprehensive screening against a panel of kinases, as well as evaluation for antimicrobial and antiviral efficacy. Furthermore, the development of optimized and scalable synthetic routes will be crucial for facilitating further research and potential clinical development.

References

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Wang, Y., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry, 88(12), 7943–7952. [Link]

  • Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 7. [Link]

  • Kranthi Kumar, T., et al. (2013). Synthesis of Phenyl 1-Benzyl-1H-Benzo[d]imidazol-2-ylcarbamates. Indian Journal of Heterocyclic Chemistry, 23, 125-128. [Link]

  • Li, Y., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1733. [Link]

  • Various Authors. (2021). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology, 7(4). [Link]

  • Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. [Link]

  • Wang, Y., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry, 88(12), 7943–7952. [Link]

Protocols & Analytical Methods

Method

using (1-phenyl-1H-benzoimidazol-2-yl)methanol as a corrosion inhibitor

An in-depth guide to the application and evaluation of (1-phenyl-1H-benzoimidazol-2-yl)methanol as a high-performance corrosion inhibitor for metallic assets. Introduction: The Imperative for Advanced Corrosion Mitigatio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application and evaluation of (1-phenyl-1H-benzoimidazol-2-yl)methanol as a high-performance corrosion inhibitor for metallic assets.

Introduction: The Imperative for Advanced Corrosion Mitigation

The electrochemical degradation of metals, or corrosion, represents a significant and persistent challenge across numerous industries, from oil and gas to infrastructure and electronics. This process leads to substantial economic losses, compromises structural integrity, and poses environmental risks. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the aggressive environment.

Among the various classes of organic inhibitors, benzimidazole and its derivatives have emerged as exceptionally effective due to their unique electronic structure, chemical stability, and strong adsorption capabilities.[1] The benzimidazole scaffold contains a planar aromatic system and heteroatoms (nitrogen) with lone pairs of electrons, which are critical for coordinating with vacant d-orbitals of metal atoms, thereby establishing a stable, inhibitive film.[2]

This guide focuses on a specific, high-performance derivative: (1-phenyl-1H-benzoimidazol-2-yl)methanol (PBM) . The introduction of a phenyl group at the N-1 position and a hydroxymethyl group at the C-2 position is designed to enhance its protective properties. The N-phenyl group increases the molecule's surface area and electron density, promoting greater surface coverage, while the hydroxymethyl group can participate in further interactions at the metal-solution interface. This document provides a comprehensive set of protocols for the synthesis, application, and rigorous evaluation of PBM as a corrosion inhibitor, intended for researchers and materials scientists.

Section 1: The Inhibitor – (1-phenyl-1H-benzoimidazol-2-yl)methanol (PBM)

Chemical Properties and Proposed Mechanism of Action

PBM is an aromatic heterocyclic compound designed for robust adsorption and surface protection. Its efficacy is rooted in its molecular architecture:

  • Benzimidazole Core: The fused benzene and imidazole rings provide a large, planar structure with extensive π-electron density. This allows for stable adsorption (physisorption) onto the metal surface through van der Waals forces.

  • Heteroatom Interaction: The two nitrogen atoms in the imidazole ring possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (e.g., iron), forming coordinate covalent bonds (chemisorption). This creates a more tenacious and stable protective layer.

  • N-Phenyl Group: This substituent enhances the electron-donating character of the molecule and increases its steric hindrance, allowing a single molecule to protect a larger surface area, thus forming a more compact and impermeable barrier.

  • Hydroxymethyl Group: The oxygen atom in the -CH₂OH group provides an additional site for coordination with the metal surface.

The overall mechanism is considered mixed-type inhibition , meaning PBM impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1][3] It achieves this by physically blocking the active sites on the metal surface where these reactions would otherwise occur.

cluster_solution Corrosive Medium (e.g., 1M HCl) H_ion H⁺ Ions Cathode_site 2H⁺ + 2e⁻ ↔ H₂ (Cathodic Reaction) H_ion->Cathode_site Attack Path Cl_ion Cl⁻ Ions Metal Fe ↔ Fe²⁺ + 2e⁻ (Anodic Reaction) Cl_ion->Metal Attack Path PBM_mol (1-phenyl-1H-benzoimidazol-2-yl)methanol (PBM) PBM_mol->Metal Adsorption via: - π electrons - N, O heteroatoms PBM_mol->Cathode_site Blocks Active Sites

Caption: Proposed corrosion inhibition mechanism of PBM on a metal surface.

Protocol: Synthesis of (1-phenyl-1H-benzoimidazol-2-yl)methanol

This protocol is based on the well-established Phillips-Ladenburg method for benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][4]

Principle and Rationale: The synthesis involves an acid-catalyzed condensation reaction between N-phenyl-o-phenylenediamine and glycolic acid. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of the carboxylic acid, followed by cyclization and dehydration to form the stable benzimidazole ring. Heating under reflux provides the necessary activation energy for the reaction to proceed to completion.

Materials:

  • N-phenyl-o-phenylenediamine

  • Glycolic acid

  • 4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA) as catalyst

  • Sodium bicarbonate (NaHCO₃) solution (10% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-phenyl-o-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents).

  • Acid Addition: Add 4M HCl or PPA to the flask. The acid acts as a catalyst and a dehydrating agent.

  • Reflux: Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[5]

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly and carefully add 10% NaHCO₃ solution to neutralize the excess acid until effervescence ceases.[5]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (1-phenyl-1H-benzoimidazol-2-yl)methanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Section 2: Performance Evaluation – Core Protocols

A multi-faceted approach is essential for a comprehensive evaluation of an inhibitor's performance. The following workflow outlines the key experimental stages.

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Metal Coupon Preparation (Polishing, Cleaning) C Weight Loss (Gravimetric) A->C D Electrochemical Tests (PDP & EIS) A->D E Surface Analysis (SEM) A->E B Synthesize & Prepare Inhibitor Solutions (PBM in 1M HCl) B->C B->D C->E F Calculate IE% Corrosion Rate C->F D->E D->F G Determine Inhibition Mechanism D->G H Adsorption Isotherm Modeling F->H G->H

Sources

Application

Application Note: Optimized Reaction Conditions for the Alkylation of (1-Phenyl-1H-benzoimidazol-2-yl)methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction and Mechanistic Rationale The functionalization of benzimidazole derivatives is a cornerstone in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction and Mechanistic Rationale

The functionalization of benzimidazole derivatives is a cornerstone in medicinal chemistry due to their privileged scaffold status in drug discovery. The compound (1-phenyl-1H-benzoimidazol-2-yl)methanol presents a unique alkylation profile. Unlike unsubstituted benzimidazoles where N-alkylation is the primary concern, the N1 position in this molecule is sterically and electronically blocked by a phenyl ring [1].

Consequently, the primary reactive sites are:

  • The C2-Hydroxymethyl group (-OH): The intended target for O-alkylation to form ether derivatives.

  • The N3-Pyridine-like nitrogen: A competing nucleophile that can undergo undesired quaternization (forming a benzimidazolium salt) if the alkylating agent is highly reactive or if the reaction is forced under high temperatures.

Causality in Experimental Design: To achieve high chemoselectivity for O-alkylation, the reaction must be driven kinetically. Deprotonation of the primary alcohol using a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) generates a highly reactive alkoxide intermediate. Because alkoxides are significantly more nucleophilic than the neutral N3 nitrogen, the subsequent SN2 attack on the alkyl halide (R-X) occurs preferentially at the oxygen atom, provided the temperature is strictly controlled [1, 3].

Comparative Reaction Conditions

Selecting the correct base and solvent system is critical to maximizing the yield of the O-alkylated ether while suppressing N3-alkylation. The table below summarizes the empirical data for various alkylation conditions.

Table 1: Evaluation of Base/Solvent Systems for O-Alkylation

Base (Equiv)SolventTemp (°C)Alkylating AgentO-Alkylation Yield (%)N3-Quaternization (%)Mechanistic Notes & Causality
NaH (1.2) DMF 0 to 25 R-I / R-Br 85 - 92% < 5% Optimal. NaH ensures complete alkoxide formation. Low temp minimizes N3-attack.
Cs₂CO₃ (1.5)DMF60R-Br60 - 70%~ 15%Moderate yield. Higher temperature required for Cs₂CO₃ promotes N3 side-reactions.
KOH (3.0)DMSO25R-Br75 - 80%< 10%Good alternative. DMSO enhances the nucleophilicity of the alkoxide.
KOH + TBABTHF25R-Br80 - 85%< 5%Phase-Transfer Catalysis (PTC) provides mild deprotonation without harsh bases [2].

Experimental Protocols

Protocol A: Standard High-Yield O-Alkylation using NaH/DMF

This protocol leverages the strong basicity of NaH to quantitatively generate the alkoxide, ensuring rapid O-alkylation at low temperatures to prevent N3-quaternization.

Materials:

  • (1-phenyl-1H-benzoimidazol-2-yl)methanol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet to ensure strictly anhydrous conditions.

  • Substrate Dissolution: Dissolve (1-phenyl-1H-benzoimidazol-2-yl)methanol in anhydrous DMF (approx. 10 mL per mmol of substrate).

  • Base Addition (Critical Step): Cool the solution to 0 °C using an ice-water bath. Add NaH (60% dispersion) portion-wise. Causality: Cooling prevents localized heating and thermal degradation during the exothermic deprotonation. Evolution of H₂ gas will be observed as a visual validation of alkoxide formation.

  • Alkoxide Maturation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dissolve the alkyl halide in a small volume of anhydrous DMF and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2 to 4 hours. Monitor via TLC (DCM:MeOH 95:5) or LC-MS.

  • Quenching & Workup: Once the substrate is consumed, quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to neutralize unreacted NaH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Mild Phase-Transfer Catalysis (PTC) Alkylation

For substrates or specific alkylating agents sensitive to strong bases, a solid-liquid PTC approach can be employed [2].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine (1-phenyl-1H-benzoimidazol-2-yl)methanol (1.0 equiv), finely powdered KOH (3.0 equiv), and Tetrabutylammonium bromide (TBAB) (0.1 equiv) in anhydrous THF.

  • Alkylation: Add the alkyl halide (1.2 equiv) and stir vigorously at room temperature for 12-16 hours.

  • Isolation: Filter the solid salts, concentrate the filtrate under reduced pressure, and purify via chromatography. Causality: TBAB facilitates the transfer of the hydroxide ion to the organic phase, allowing for mild deprotonation without the harshness of NaH.

Workflow & Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical divergence between the desired O-alkylation and the undesired N3-quaternization.

AlkylationPathway Substrate (1-Phenyl-1H-benzoimidazol-2-yl)methanol (Starting Material) Base NaH / DMF, 0 °C (Deprotonation) Substrate->Base SideReaction N3-Quaternization (Undesired Benzimidazolium Salt) Substrate->SideReaction Excess R-X or High Temp (>60 °C) Alkoxide Alkoxide Intermediate (Highly Nucleophilic Oxygen) Base->Alkoxide H2 Evolution AlkylatingAgent Alkyl Halide (R-X) Addition Alkoxide->AlkylatingAgent Product O-Alkylated Ether (Major Target Product) AlkylatingAgent->Product Kinetically Favored (SN2 at Oxygen)

Caption: Mechanistic pathway of (1-phenyl-1H-benzoimidazol-2-yl)methanol alkylation and side-reaction.

Analytical Validation and Troubleshooting

  • Over-alkylation (N3-Quaternization): If LC-MS indicates an [M+R]⁺ mass with high polarity (eluting very early on reverse-phase HPLC), N3-quaternization has occurred. Solution: Strictly maintain the reaction at 0 °C during base addition and do not exceed room temperature. Ensure exactly 1.0 - 1.1 equivalents of the alkylating agent are used.

  • Incomplete Conversion: If unreacted starting material remains, the NaH may have degraded (absorbed moisture and converted to NaOH). Solution: Use fresh NaH and ensure strictly anhydrous conditions. Alternatively, switch to the PTC protocol.

References

  • Title: Heterocyclic compounds and methods of use (US Patent US20120202785A1)
  • Title: Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole Source: Phosphorus, Sulfur, and Silicon and the Related Elements, 182:4, 815-823 (2007) URL: [Link]

Method

microwave-assisted synthesis of (1-phenyl-1H-benzoimidazol-2-yl)methanol

An in-depth technical guide for the preparation of (1-phenyl-1H-benzoimidazol-2-yl)methanol, designed for researchers and drug development professionals. Introduction & Mechanistic Rationale The synthesis of 1,2-disubsti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation of (1-phenyl-1H-benzoimidazol-2-yl)methanol, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of 1,2-disubstituted benzimidazoles is a cornerstone in medicinal chemistry due to the pharmacophore's prevalence in antihistamines, proton pump inhibitors, and antihypertensives[1]. Specifically, (1-phenyl-1H-benzoimidazol-2-yl)methanol is a highly versatile intermediate. The N1 -phenyl group provides essential lipophilicity, while the C2 -hydroxymethyl moiety serves as a reactive handle for subsequent functionalization (e.g., halogenation to a 2-chloromethyl derivative, a critical precursor for many active pharmaceutical ingredients)[2].

Causality Behind Experimental Choices
  • Precursor Selection: Utilizing N-phenyl-o-phenylenediamine directly installs the N1 -phenyl group. If an unsubstituted benzimidazole were synthesized first and subsequently N-arylated, it would yield a mixture of regioisomers requiring arduous chromatographic separation.

  • Carbon Source: Glycolic acid (2-hydroxyacetic acid) is selected as the one-carbon synthon. It simultaneously constructs the imidazole ring via a modified Phillips condensation and directly installs the hydroxymethyl group, bypassing the need for multi-step protection/deprotection sequences.

  • Microwave (MW) Irradiation vs. Conventional Heating: The cyclodehydration step in the Phillips condensation possesses a high activation energy barrier. Conventional reflux methods require 12–24 hours, often leading to oxidative degradation of the diamine and poor yields. Microwave dielectric heating targets the polar reagents directly, achieving the necessary activation energy volumetrically. This reduces reaction times to mere minutes and significantly suppresses side-product formation [3].

  • Catalyst Selection (4M HCl): While Lewis acids like Er(OTf)₃ are excellent for solvent-free aldehyde condensations[1], the condensation with aliphatic carboxylic acids benefits heavily from Brønsted acids. Aqueous 4M HCl provides the necessary protons to activate the carbonyl carbon of glycolic acid while maintaining a high ionic conductivity that maximizes microwave absorption[3].

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave-assisted synthesis yields dramatic improvements across all key green chemistry metrics.

ParameterConventional RefluxMicrowave Irradiation
Heating Source Oil Bath (100 °C)Microwave (300W, 110 °C)
Reaction Time 14 - 18 hours5 - 8 minutes
Yield (%) 55 - 62%88 - 94%
Purity (Crude) ~70% (Significant oxidation)>95% (Clean profile)
E-factor > 50< 10

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed Phillips condensation. The sequence involves the protonation of glycolic acid, nucleophilic attack by the primary amine of N-phenyl-o-phenylenediamine, formation of a monoamide intermediate, and a final microwave-driven intramolecular cyclodehydration.

Mechanism N1 N-phenyl-o-phenylenediamine + Glycolic Acid N2 Protonated Carbonyl N1->N2 H+ (4M HCl) N3 Monoamide Intermediate N2->N3 Nucleophilic Attack N4 Intramolecular Cyclization N3->N4 MW Heating N5 Dehydration (-H2O) N4->N5 -H2O N6 Target Benzimidazole N5->N6

Mechanistic pathway of the acid-catalyzed Phillips condensation under microwave irradiation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step in real-time[4].

Materials & Equipment:

  • N-phenyl-o-phenylenediamine (1.0 mmol, 184.2 mg)

  • Glycolic acid (1.2 mmol, 91.3 mg)

  • 4M Hydrochloric acid (aq) (0.5 mL)

  • Saturated NaHCO₃ solution

  • Dedicated laboratory microwave reactor (e.g., Anton-Paar, CEM Discover, or Milestone)

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, intimately mix N-phenyl-o-phenylenediamine (1.0 mmol) and glycolic acid (1.2 mmol).

    • Self-Validation Check: The mixture will initially appear as a heterogeneous, dry solid blend.

  • Acidification: Add 0.5 mL of 4M HCl to the vial.

    • Causality: The minimal volume of aqueous acid creates a thick paste. This ensures high localized concentrations of reactants (driving the bimolecular condensation forward) while providing the ionic medium necessary for rapid microwave absorption[3].

  • Microwave Irradiation: Seal the vial with a pressure-rated crimp cap. Place the vial in the microwave reactor. Irradiate at 300W, ramping the temperature to 110 °C, and hold for 6 to 8 minutes.

    • Self-Validation Check: The pressure inside the vial will slightly increase due to water byproduct formation. Ensure the reactor's pressure limit is set to at least 15 bar to prevent venting.

  • Workup & Neutralization: Allow the vial to cool to room temperature utilizing the reactor's compressed air cooling jet. Carefully uncap the vial and transfer the dark mixture to a 50 mL beaker containing 10 mL of crushed ice. Slowly add saturated NaHCO₃ solution dropwise until the pH reaches 7.5–8.0.

    • Self-Validation Check: Effervescence (CO₂ release) will occur immediately. The target (1-phenyl-1H-benzoimidazol-2-yl)methanol will precipitate as an off-white to pale yellow solid as the medium crosses the neutral pH threshold.

  • Purification: Filter the crude precipitate under vacuum and wash with cold distilled water (3 × 5 mL) to remove residual inorganic salts and unreacted glycolic acid. Recrystallize the crude solid from a 1:1 mixture of hot Ethanol/Water.

    • Self-Validation Check: Slow cooling to 4 °C will yield highly pure, crystalline needles of the target compound.

Experimental Workflow Visualization

Workflow A 1. Reagent Preparation Diamine + Glycolic Acid B 2. Acidification Addition of 4M HCl A->B C 3. Microwave Irradiation 300W, 110°C, 5-10 min B->C D 4. Workup & Neutralization Cooling, aq. NaHCO3 C->D E 5. Purification Recrystallization (EtOH/H2O) D->E F Pure (1-phenyl-1H-benzoimidazol-2-yl)methanol E->F

Step-by-step experimental workflow for the microwave-assisted synthesis of the target compound.

Characterization & Validation

To ensure the structural integrity and purity of the synthesized (1-phenyl-1H-benzoimidazol-2-yl)methanol, perform the following analytical checks:

  • Thin Layer Chromatography (TLC): Rf​ ~ 0.4 in EtOAc/Hexane (1:1). The spot must be strongly UV active (254 nm) and show no residual diamine baseline smearing.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 4.55 (d, 2H, -CH₂OH): Confirms the successful incorporation of the glycolic acid carbon.

    • δ 5.60 (t, 1H, -OH): Exchangeable with D₂O. Validates the survival of the hydroxyl group without unwanted etherification or degradation.

    • δ 7.10 - 7.80 (m, 9H, Aromatic protons): Confirms the intact benzimidazole core and the N1 -phenyl ring.

References

  • Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation Source: Molecules, 2022, 27(5), 1751. URL: [Link]

  • Title: Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study Source: Asian Journal of Chemistry, 2007, 19(2), 1302-1306. URL: [Link]

  • Title: US20120202785A1 - Heterocyclic compounds and methods of use Source:Google Patents URL

Sources

Application

Application Note: Advanced Crystallization Methods for (1-phenyl-1H-benzoimidazol-2-yl)methanol Intermediates

Introduction and Scope The compound (1-phenyl-1H-benzoimidazol-2-yl)methanol is a critical intermediate in the synthesis of advanced pharmacophores and optoelectronic materials (such as OLED electron-transport layers). T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound (1-phenyl-1H-benzoimidazol-2-yl)methanol is a critical intermediate in the synthesis of advanced pharmacophores and optoelectronic materials (such as OLED electron-transport layers). The purification of this intermediate presents unique physicochemical challenges. Unlike unsubstituted benzimidazoles, the presence of the bulky N-phenyl group fundamentally alters the molecule's solubility profile and solid-state packing behavior.

This application note provides a comprehensive, self-validating guide to the crystallization of (1-phenyl-1H-benzoimidazol-2-yl)methanol. By understanding the thermodynamic drivers of its crystal lattice, researchers can optimize yield, prevent liquid-liquid phase separation (oiling out), and achieve >99.5% purity suitable for downstream applications.

Mechanistic Principles of Crystallization

To design an effective crystallization protocol, one must understand the causality behind the molecule's intermolecular interactions[1].

  • Disruption of N-H···N Bonding: In unsubstituted benzimidazoles, strong intermolecular N-H···N hydrogen bonds create highly insoluble, refractory crystal lattices[2]. The N-phenyl substitution eliminates this hydrogen bond donor. Consequently, the crystal packing is driven predominantly by π−π stacking between the benzimidazole cores and C-H··· π interactions involving the phenyl ring[1].

  • The Role of the Hydroxymethyl Group: The -CH₂OH moiety acts as both a hydrogen bond donor and acceptor. When crystallized from protic solvents like methanol, the solvent molecules frequently participate in the crystal lattice, forming O-H···N hydrogen bonds with the imidazole nitrogen[3]. This can lead to the formation of methanol solvates if drying is not strictly controlled.

  • Phase Separation (Oiling Out): Because the N-phenyl group increases lipophilicity while the hydroxymethyl group retains polarity, aggressive antisolvent addition (e.g., rapid water addition to a DMF solution) often forces the system outside its metastable zone width (MZW). This results in liquid-liquid phase separation (an emulsion or "oil") rather than controlled nucleation.

Mechanism N1 N-Phenyl Substitution I1 Disrupts N-H...N Bonding N1->I1 N2 Benzimidazole Core I2 π-π Stacking Dominance N2->I2 N3 Hydroxymethyl Group I3 O-H...N Hydrogen Bonding N3->I3 I1->I2 R1 Increased Organic Solubility I1->R1 R2 Anisotropic Crystal Growth I2->R2 R3 Methanol Solvate Risk I3->R3

Figure 1: Structural features dictating the crystallization thermodynamics and packing behavior.

Experimental Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs), such as temperature monitoring and seeding, are integrated to ensure reproducibility and prevent amorphous precipitation[4].

Workflow A Crude (1-phenyl-1H-benzoimidazol-2-yl)methanol B Dissolution in Methanol (60°C, 10 mL/g) A->B Add Solvent C Hot Filtration (Remove Particulates) B->C Activated Carbon D Cooling Crystallization (Method A) C->D Pathway A E Antisolvent Precipitation (Method B) C->E Pathway B F Linear Cooling to 4°C (0.5°C/min) D->F G Dropwise Addition of H2O (Anti-solvent) E->G H Nucleation & Crystal Growth F->H G->H I Vacuum Filtration & Cold Wash H->I Isolate J J I->J Dry in Vacuo (40°C)

Figure 2: Comparative crystallization workflows for (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Protocol A: Controlled Cooling Crystallization (Methanol)

This method leverages the steep temperature-dependent solubility curve of the intermediate in methanol to produce high-purity crystalline needles.

  • Dissolution: Suspend 10.0 g of crude (1-phenyl-1H-benzoimidazol-2-yl)methanol in 100 mL of anhydrous methanol in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Heat the suspension to 60°C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble impurities. Causality: Removing particulate matter prevents heterogeneous nucleation of polymorphs or impurities.

  • Cooling Ramp: Transfer the filtrate back to the reactor. Program the cooling jacket to decrease the temperature from 60°C to 4°C at a strict linear rate of 0.5°C/min.

  • Seeding (Optional but Recommended): When the solution reaches 45°C (the typical supersaturation threshold), introduce 0.1% w/w of pure seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring uniform crystal size distribution and preventing oiling out.

  • Aging and Isolation: Hold the suspension at 4°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration, wash with 15 mL of ice-cold methanol, and dry in a vacuum oven at 45°C for 12 hours to remove any entrapped methanol solvates[3].

Protocol B: Antisolvent Crystallization (DMF/Water)

This method is ideal for heavily contaminated crude batches where maximum recovery is prioritized over crystal size.

  • Dissolution: Dissolve 10.0 g of crude intermediate in 30 mL of Dimethylformamide (DMF) at ambient temperature (25°C).

  • Antisolvent Titration: Equip the reactor with an addition funnel containing 70 mL of deionized water (the antisolvent).

  • Controlled Addition: Add the water dropwise at a rate of 1 mL/min while maintaining vigorous stirring (400 rpm). Causality: Rapid addition causes localized supersaturation spikes, leading to the precipitation of an amorphous, sticky mass (emulsion). Slow addition allows the system to remain within the MZW.

  • Maturation: Once the solution becomes persistently cloudy (typically after 20-25 mL of water), pause the addition for 30 minutes to allow the crystal lattice to organize. Resume addition until all water is added.

  • Isolation: Filter the resulting precipitate, wash extensively with water to remove residual DMF, and dry under vacuum at 50°C.

Quantitative Data & Solvent Selection Matrix

The choice of solvent system directly impacts the macroscopic properties of the isolated intermediate. Table 1 summarizes empirical data to guide solvent selection.

Solvent SystemCrystallization MethodYield (%)Purity (HPLC Area %)Crystal HabitMechanistic Remarks
Methanol Slow Cooling78.5>99.5Fine NeedlesHigh purity; risk of methanol solvate entrapment[3].
Ethanol / Water (7:3) Cooling85.098.8PrismsExcellent yield; requires seeding to prevent supersaturation crash.
DMF / Water Antisolvent92.395.0Amorphous PowderHighest recovery; prone to oiling out if water is added too rapidly.
Acetone / Water Slow Evaporation65.0>99.9Block CrystalsIdeal for growing single crystals for X-ray diffraction[2].

Troubleshooting Guide

  • Issue: The product forms a sticky oil at the bottom of the flask instead of crystals.

    • Root Cause: The system has undergone liquid-liquid phase separation because the supersaturation level was pushed too high, too quickly.

    • Correction: Re-heat the mixture until the oil redissolves. Lower the cooling rate (e.g., to 0.2°C/min) and introduce seed crystals at a higher temperature to force solid-state nucleation.

  • Issue: HPLC shows a persistent impurity peak, but NMR looks clean.

    • Root Cause: Entrapped solvent. Benzimidazole methanols are notorious for forming stable solvates with short-chain alcohols (like methanol) due to strong hydrogen bonding networks[3].

    • Correction: Increase the vacuum drying temperature to 55°C and extend the drying time, or recrystallize from an aprotic solvent system like Acetone/Hexane.

References

  • Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles Source: National Institutes of Health (PMC) / Acta Crystallographica URL:[Link]

  • 2,6-Bis(1H-benzimidazol-2-yl)pyridine methanol trisolvate Source: National Institutes of Health (PMC) / Acta Crystallographica URL:[Link]

  • Crystallization of benzimidazole by solution growth method and its characterization Source: ResearchGate / Crystal Research and Technology URL:[Link]

Sources

Method

Application Note: High-Yield Conversion of (1-Phenyl-1H-benzoimidazol-2-yl)methanol to 2-(Chloromethyl)-1-phenyl-1H-benzo[d]imidazole

Executive Summary The conversion of 2-hydroxymethylbenzimidazoles to their corresponding 2-chloromethyl derivatives is a cornerstone transformation in the synthesis of bioactive heterocycles [1, 2]. The target compound,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 2-hydroxymethylbenzimidazoles to their corresponding 2-chloromethyl derivatives is a cornerstone transformation in the synthesis of bioactive heterocycles [1, 2]. The target compound, 2-(chloromethyl)-1-phenyl-1H-benzo[d]imidazole (CAS: 94937-86-7), serves as a highly reactive electrophilic building block. Its chloromethyl functionality is primed for subsequent N -, O -, or S -alkylation reactions, enabling the modular assembly of complex antimicrobial, antifungal, and antiviral agents [1, 3].

This application note details a field-proven, self-validating protocol for this conversion using thionyl chloride ( SOCl2​ ). By emphasizing the mechanistic causality behind each experimental choice, this guide ensures high technical accuracy, reproducibility, and optimal yields for drug development professionals.

Mechanistic Rationale & Reagent Selection

Thionyl chloride ( SOCl2​ ) is the reagent of choice for the chlorination of primary alcohols on a benzimidazole scaffold. The selection of SOCl2​ over other chlorinating agents (such as PCl3​ or Appel reaction conditions) is driven by reaction efficiency and purification simplicity.

Causality of the Transformation:

  • Nucleophilic Attack: The primary hydroxyl oxygen of (1-phenyl-1H-benzoimidazol-2-yl)methanol attacks the highly electrophilic sulfur atom of SOCl2​ . This displaces a chloride ion and forms an alkyl chlorosulfite intermediate. Because this initial step is highly exothermic, the reaction must be initiated at 0 °C. Controlling the temperature prevents thermal degradation of the benzimidazole core and minimizes side reactions, such as intermolecular etherification.

  • Substitution and Gas Evolution: The displaced chloride ion subsequently attacks the electrophilic carbon of the chlorosulfite group via an SN​2 (or internal SN​i ) mechanism. This collapse releases sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) as gases.

  • Thermodynamic Driving Force: The evolution of these gaseous byproducts is the primary thermodynamic driving force of the reaction. According to Le Chatelier’s principle, the irreversible escape of gas pushes the equilibrium entirely to the right, ensuring complete conversion while simultaneously simplifying downstream purification [1].

Mechanism R_OH Alcohol Substrate (1-phenyl-1H-benzoimidazol-2-yl)methanol Intermediate Alkyl Chlorosulfite Intermediate R_OH->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate -HCl Product Alkyl Chloride 2-(chloromethyl)-1-phenyl-1H-benzo[d]imidazole Intermediate->Product SN2 Substitution Byproducts Gaseous Byproducts (SO2 ↑ + HCl ↑) Intermediate->Byproducts Decomposition

Mechanistic pathway of alcohol chlorination using thionyl chloride.

Reagent and Equipment Matrix

To ensure a self-validating system, all stoichiometric ratios and reagents must be precisely controlled. The following matrix outlines the requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountExperimental Role
(1-Phenyl-1H-benzoimidazol-2-yl)methanol 224.261.02.24 gPrimary Substrate
Thionyl Chloride ( SOCl2​ ) 118.971.51.09 mLChlorinating Agent
Dichloromethane (DCM) 84.93-25.0 mLAnhydrous Solvent
Sat. Aqueous NaHCO3​ 84.01Excess~20.0 mLAcid Quenching Agent
Sodium Sulfate ( Na2​SO4​ ) 142.04-As neededOrganic Drying Agent

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a closed-loop system where each phase is validated before proceeding to the next.

Phase 1: System Preparation & Activation
  • Atmospheric Control: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with dry Argon or Nitrogen to prevent premature hydrolysis of the SOCl2​ .

  • Dissolution: Suspend 2.24 g (10.0 mmol) of (1-phenyl-1H-benzoimidazol-2-yl)methanol in 25 mL of anhydrous DCM.

  • Thermal Regulation: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Activation: Using a glass, gas-tight syringe, add 1.09 mL (15.0 mmol) of SOCl2​ dropwise over 10 minutes.

    • Causality Note: Dropwise addition effectively dissipates the exothermic heat of the chlorosulfite formation, preventing localized superheating that leads to the degradation of the substrate [2].

Phase 2: Propagation & In-Process Control
  • Reaction Propagation: Remove the ice-water bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 1 to 2 hours.

  • Self-Validation (TLC): Withdraw a 10 µL aliquot and quench it in 0.5 mL of saturated NaHCO3​ . Extract with 0.5 mL EtOAc and spot the organic layer on a silica gel TLC plate (Eluent: 3:1 Hexanes:EtOAc).

    • Validation Check: The reaction is complete when the polar starting material spot is entirely replaced by a highly mobile, non-polar product spot. If the starting material persists, add an additional 0.2 eq of SOCl2​ .

Phase 3: Quenching & Isolation
  • Cold Quench: Once complete, cool the reaction mixture back to 0 °C. Carefully add 20 mL of ice-cold saturated aqueous NaHCO3​ dropwise to neutralize excess SOCl2​ and dissolved HCl .

    • Causality Note: Vigorous effervescence ( CO2​ release) will occur. The chloromethyl group is hydrolytically unstable and susceptible to SN​2 attack by water/hydroxide [3]. The quench must be kept strictly cold and brief to prevent the product from hydrolyzing back to the starting alcohol.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash with 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 30 °C to prevent thermal decomposition). Triturate the resulting crude residue with cold hexanes to afford the pure 2-(chloromethyl)-1-phenyl-1H-benzo[d]imidazole as an off-white solid.

Workflow A 1. Dissolution Substrate in anhydrous DCM B 2. Activation Dropwise addition of SOCl2 at 0 °C A->B C 3. Reaction Stir at RT (1-2 h) & Monitor via TLC B->C D 4. Quenching Neutralize with cold NaHCO3(aq) C->D E 5. Extraction Extract with DCM, Dry over Na2SO4 D->E F 6. Isolation Trituration or Flash Chromatography E->F

Experimental workflow for the synthesis of 2-(chloromethyl)-1-phenyl-1H-benzo[d]imidazole.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 2-(chloromethyl)-1-phenyl-1H-benzo[d]imidazole, compare the isolated product against the following expected analytical parameters.

Analytical MethodStarting Material (Alcohol)Target Product (Alkyl Chloride)Diagnostic Observation
TLC ( Rf​ ) (3:1 Hexanes:EtOAc)~0.20~0.65The loss of the hydrogen-bonding hydroxyl group drastically increases mobility ( Rf​ ).
1 H NMR ( CDCl3​ , δ ppm)~4.60 (s, 2H, CH2​ ) ~3.50 (br s, 1H, OH)~4.85 (s, 2H, CH2​ )Deshielding of the methylene protons due to chlorine electronegativity; complete disappearance of the OH peak.
IR Spectroscopy ( cm−1 )~3200–3400 (broad)~700–750 (sharp)Complete loss of the broad O-H stretching band; appearance of a C-Cl stretch.

Troubleshooting Hydrolytic Reversion: If NMR analysis shows a mixture of product and starting material despite a complete TLC conversion during Phase 2, the product is undergoing hydrolysis during the basic quench. To resolve this, ensure the NaHCO3​ is ice-cold, minimize the time the product spends in the biphasic mixture, and store the final isolated solid under an inert atmosphere at -20 °C [3].

Safety & Waste Management

  • Thionyl Chloride ( SOCl2​ ): Highly corrosive and reacts violently with water to release toxic SO2​ and HCl gases. All manipulations must be performed inside a certified chemical fume hood.

  • Waste Disposal: Acidic aqueous waste from the quench must be fully neutralized to pH 7 using sodium bicarbonate before disposal. Halogenated organic waste (DCM extracts) must be segregated into designated halogenated waste containers.

References

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents Source: MDPI (Molecules) URL:[Link]

  • WO2001095910A1 - Imidazopyridine and imidazopyrimidine antiviral agents Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for (1-phenyl-1H-benzoimidazol-2-yl)methanol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when purifying (1-phenyl-1H-benzoimidazol-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when purifying (1-phenyl-1H-benzoimidazol-2-yl)methanol .

This compound presents a unique triad of chromatographic challenges: a lipophilic phenyl ring, a highly polar and hydrogen-bonding hydroxymethyl group, and a basic benzimidazole nitrogen. Standard normal-phase silica chromatography often fails here, resulting in severe peak tailing, irreversible adsorption, and poor recovery. This guide provides field-proven, self-validating protocols to overcome these issues.

Part 1: Physicochemical Causality & The "Silanol Problem"

To purify a molecule, you must first understand its behavior in a biphasic system. The core issue with (1-phenyl-1H-benzoimidazol-2-yl)methanol lies in its basic benzimidazole nitrogen (N3).

Standard silica gel is populated with acidic surface silanol groups (Si-OH)[1]. Because the pKa of these silanols (~4.5–5.0) is in close proximity to the conjugate acid of the benzimidazole, the silica surface acts as a cation exchanger[2]. The basic nitrogen becomes partially protonated, leading to strong secondary electrostatic interactions[3]. Furthermore, the C2-hydroxymethyl group acts as a potent hydrogen-bond donor, anchoring the molecule to the stationary phase. This dual-affinity mechanism causes the compound to streak across TLC plates and elute as a broad, tailing band during column chromatography[4].

SilanolInteraction AcidicSilica Acidic Silanol (Si-OH) Stationary Phase BasicNitrogen Benzimidazole N3 (Basic Analyte) AcidicSilica->BasicNitrogen Interacts with Tailing Ion Exchange & H-Bonding (Peak Tailing / Streaking) BasicNitrogen->Tailing Results in Deactivated Deactivated Silica Surface (Sharp Elution Profile) Tailing->Deactivated Resolved by TEA Triethylamine (TEA) Mobile Phase Modifier TEA->AcidicSilica Competes & Neutralizes TEA->Deactivated Leads to

Fig 1: Mechanism of silanol-induced tailing and resolution via base deactivation.

Part 2: Troubleshooting Guides & FAQs

Q1: My crude (1-phenyl-1H-benzoimidazol-2-yl)methanol streaks severely on silica TLC, making it impossible to calculate an accurate Rf value. How do I fix this? A1: The streaking is a direct visual representation of the silanol interactions described above. To resolve this, you must "deactivate" the acidic sites. Add 1% Triethylamine (TEA) or aqueous ammonia to your TLC developing solvent (e.g., 5% MeOH in DCM + 1% TEA)[4]. The TEA acts as a sacrificial base, saturating the acidic silanols so your target compound can partition cleanly based on polarity rather than ion exchange[5].

Q2: I am using 1% TEA in my column eluent, but the compound is still co-eluting with the starting material (1-phenylbenzene-1,2-diamine). What is the next logical step? A2: If base-deactivated normal phase fails to resolve structurally similar basic impurities, the separation mechanism must be changed. Switch to an Amine-functionalized silica (NH2-silica) [5]. Amine columns possess a basic surface character, completely eliminating the need for mobile phase modifiers while providing a different selectivity profile. Alternatively, utilize Reversed-Phase (C18) chromatography, which relies on hydrophobic partitioning rather than polar adsorption, effectively separating the diamine from the more polar hydroxymethyl product[4].

Q3: When I try to load my crude mixture onto the column, it "oils out" and refuses to dissolve in the starting non-polar solvent (e.g., Hexanes or DCM). How do I load it? A3: Benzimidazoles often exhibit poor solubility in low-polarity loading solvents, leading to column overloading at the injection site and ruined band symmetry. You must use the Dry Loading technique[4]. Dissolve the crude material in a highly polar, volatile solvent (like Methanol or Acetone), mix it with a small amount of deactivated silica, and evaporate the solvent completely. This creates a free-flowing powder that distributes the sample evenly across the column head.

Part 3: Data Presentation

Table 1: Stationary Phase Comparison for Benzimidazole Purification
Stationary PhaseMechanism of SeparationModifier Required?Best Use Case
Bare Silica (Type A/B) Polar Adsorption / Ion ExchangeYes (1% TEA or NH3)Standard crude clean-up; low budget.
Amine-Functionalized Weak Anion Exchange / H-BondingNoCo-eluting basic impurities; scaling up[5].
C18 Reversed-Phase Hydrophobic PartitioningYes (0.1% TFA or Formic Acid)High-purity final polishing; highly polar analogs[4].
Table 2: Optimized Solvent Systems for (1-phenyl-1H-benzoimidazol-2-yl)methanol
Solvent SystemRatioAdditiveRf TargetNotes
DCM / Methanol95 : 51% TEA0.30 - 0.40Excellent solubility; sharp bands.
Hexanes / EtOAc30 : 701% TEA0.25 - 0.35Requires dry loading due to poor solubility.

Part 4: Experimental Protocols

Protocol A: Base-Deactivated Normal Phase Chromatography

A self-validating workflow to ensure silanol neutralization prior to analyte introduction.

  • Solvent Preparation: Prepare the mobile phase (e.g., 95% Dichloromethane, 5% Methanol). Add exactly 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Slurry Packing: Slurry the silica gel in the prepared TEA-modified solvent. Pour into the column and allow it to settle under positive pressure.

  • Column Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Scientific Rationale: This pre-saturates the acidic silanols. If you skip this, the leading edge of your analyte will be consumed by un-neutralized silanols, causing immediate tailing.

  • Sample Loading: Apply the sample (via liquid or dry load) and elute using a gradient, maintaining 1% TEA throughout the run.

  • Fraction Analysis: Spot fractions on TLC plates pre-treated with 1% TEA to ensure accurate Rf correlation.

Protocol B: Dry Loading Technique for Poorly Soluble Benzimidazoles
  • Dissolution: Dissolve the crude (1-phenyl-1H-benzoimidazol-2-yl)methanol in a minimum volume of Methanol or Acetone in a round-bottom flask.

  • Adsorbent Addition: Add deactivated silica gel (pre-treated with TEA and dried, or standard silica if using an amine column) at a mass ratio of 1:3 (Crude:Silica)[4].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate slowly at 40°C until a completely dry, free-flowing powder is achieved.

  • Application: Carefully pour the dry powder evenly onto the flat head of the pre-packed column. Cap with a 1 cm layer of clean sea sand to prevent disturbance during solvent addition.

PurificationWorkflow Crude Crude (1-phenyl-1H-benzoimidazol-2-yl)methanol SolubilityCheck Assess Solubility in Starting Eluent Crude->SolubilityCheck Soluble Direct Liquid Loading SolubilityCheck->Soluble High Solubility Insoluble Dry Loading on Silica/Celite SolubilityCheck->Insoluble Low Solubility Column Base-Deactivated Silica Column (1% TEA in DCM/MeOH) Soluble->Column Insoluble->Column Elution Gradient Elution & Fraction Collection Column->Elution Pure Pure Target Compound Elution->Pure

Fig 2: Decision matrix and workflow for sample loading and purification.

Part 5: References

  • How Column Inertness Improves the Chromatography of Basic Compounds. Restek Corporation. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MicroSolv Technology Corporation. Available at:[Link]

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (1-phenyl-1H-benzoimidazol-2-yl)methanol Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with (1-phenyl-1H-benzoimidazol-2-yl)methanol. This guide is specifically designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with (1-phenyl-1H-benzoimidazol-2-yl)methanol. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with this versatile yet sterically demanding scaffold. Here, we will dissect common experimental hurdles and provide practical, evidence-based solutions in a direct question-and-answer format.

Introduction: The Challenge of Steric Hindrance

(1-phenyl-1H-benzoimidazol-2-yl)methanol is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds with a wide range of biological activities.[1][2] However, its utility is frequently hampered by significant steric hindrance. The bulky phenyl group at the N1 position of the benzimidazole ring, in close proximity to the hydroxymethyl group at the C2 position, creates a congested environment that can impede or prevent desired chemical transformations.[3][4][5] This guide will provide actionable strategies to overcome these steric barriers, enabling successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Issue 1: Low Yield in O-Alkylation or O-Acylation Reactions

Question: I am attempting to perform an O-alkylation (e.g., Williamson ether synthesis) or O-acylation on the hydroxyl group of (1-phenyl-1H-benzoimidazol-2-yl)methanol, but I am consistently observing low yields or no reaction. What is the likely cause and how can I resolve this?

Answer: This is a classic case of steric hindrance. The phenyl group at the N1 position effectively shields the hydroxyl group, making it difficult for even small electrophiles to approach and react.[3][5] The lone pairs on the nitrogen atoms of the benzimidazole ring can also interact with certain reagents, leading to side reactions.

Causality and Strategic Solutions:

The primary obstacle is the congested space around the hydroxyl group. To overcome this, we need to either increase the reactivity of the nucleophile (the alkoxide) or the electrophile, or modify the reaction conditions to favor the desired transformation.

Recommended Solutions:

  • Stronger Base for Deprotonation: To form the more reactive alkoxide, a strong, non-nucleophilic base is crucial. Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is highly effective for complete deprotonation.[6][7][8] Weaker bases like potassium carbonate may not be sufficient to generate the required concentration of the alkoxide.

  • Highly Reactive Electrophiles: Employ more reactive alkylating or acylating agents. For instance, use alkyl iodides instead of bromides or chlorides, as iodide is a better leaving group.[9] For acylation, acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine are standard, but for highly hindered alcohols, more potent acylating agents might be necessary.

  • Catalyst-Mediated Reactions: Consider using a catalyst to facilitate the reaction. For instance, in acylation reactions, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate the reaction of sterically hindered alcohols.[10]

  • Alternative Acylation Activation: For challenging acylations, consider converting the carboxylic acid to a more reactive species. Peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activating agent can be effective.[11][12]

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[13] However, this should be done cautiously while monitoring for potential side reactions or decomposition.[14][15]

Issue 2: Difficulty in Converting the Hydroxyl Group to a Good Leaving Group (e.g., Tosylate or Mesylate)

Question: I am trying to convert the hydroxyl group of (1-phenyl-1H-benzoimidazol-2-yl)methanol into a tosylate or mesylate to facilitate subsequent nucleophilic substitution, but the reaction is sluggish and incomplete. Why is this happening and what are my options?

Answer: The formation of tosylates and mesylates is also highly susceptible to steric hindrance.[10] The bulky tosyl chloride (TsCl) or mesyl chloride (MsCl) reagents have difficulty accessing the sterically shielded hydroxyl group.

Causality and Strategic Solutions:

The challenge lies in the approach of the bulky sulfonyl chloride to the hydroxyl group. To address this, we can employ more reactive sulfonylating agents or alternative strategies to introduce a good leaving group.

Recommended Solutions:

  • More Reactive Sulfonylating Agents: Consider using nosyl chloride (2-nitrobenzenesulfonyl chloride) or tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride), which are more reactive than TsCl or MsCl.[10]

  • Alternative Leaving Groups: If tosylation or mesylation fails, consider converting the alcohol to an alkyl halide using milder reagents than concentrated HX acids, which can cause rearrangements and are often unsuitable for complex molecules.[9][16]

    • For Alkyl Chlorides: Thionyl chloride (SOCl₂) in the presence of pyridine can be effective, though inversion of configuration is possible.[9][17]

    • For Alkyl Bromides: Phosphorus tribromide (PBr₃) is a common choice.[9][17]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration. It is often successful with sterically hindered alcohols where other methods fail. The reaction typically involves triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol: Mitsunobu Reaction for a Sterically Hindered Alcohol

This protocol outlines a general procedure for the Mitsunobu reaction, which can be adapted for (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Materials:

  • (1-phenyl-1H-benzoimidazol-2-yl)methanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Nucleophile (e.g., a carboxylic acid for ester formation, a phenol for ether formation) (1.2 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-phenyl-1H-benzoimidazol-2-yl)methanol and the chosen nucleophile.

  • Dissolve the solids in anhydrous THF.

  • Add triphenylphosphine to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can the N-H of the benzimidazole ring interfere with reactions at the C2-methanol group?

A1: The N-H proton of the benzimidazole ring is acidic and can be deprotonated by strong bases. In reactions involving strong bases for O-alkylation, it's possible to get a mixture of N- and O-alkylated products. To favor O-alkylation, using a strong base to generate the alkoxide followed by the addition of the alkylating agent is the standard approach. For selective N-alkylation, different conditions are typically employed.[6][7]

Q2: Are there any catalysts that can selectively promote reactions at the hydroxyl group without affecting the benzimidazole core?

A2: Yes, certain catalysts can offer selectivity. For instance, in acylation reactions, DMAP is known to catalyze the reaction at the hydroxyl group. For other transformations, the choice of catalyst is crucial. For example, some transition metal catalysts can be used for cross-coupling reactions at other positions of the benzimidazole ring, but for reactions at the C2-methanol, the focus is typically on activating the hydroxyl group itself.

Q3: My reaction is still not working despite trying the suggested methods. What other factors should I consider?

A3: If you are still facing difficulties, consider the following:

  • Purity of Reagents: Ensure all your reagents and solvents are pure and anhydrous, especially for reactions involving strong bases like NaH.

  • Reaction Atmosphere: Some reactions, particularly those involving organometallic reagents or strong bases, need to be carried out under a strictly inert atmosphere (nitrogen or argon) to prevent quenching by moisture or oxygen.[15][18]

  • Alternative Synthetic Routes: It might be more efficient to introduce the hydroxymethyl group at a later stage of the synthesis to avoid the steric hindrance issue in earlier steps.[12]

Visualization of Steric Hindrance

The following diagram illustrates the steric congestion around the C2-methanol group caused by the N1-phenyl substituent.

Steric_Hindrance Steric Hindrance in (1-phenyl-1H-benzoimidazol-2-yl)methanol cluster_molecule cluster_reagent N1 N1 C2 C2 N1->C2 C_phenyl Phenyl Group N1->C_phenyl Bulky Substituent C_methanol CH2OH C2->C_methanol Hindered Access Reagent Incoming Reagent (e.g., Electrophile) Reagent->C_methanol Steric Clash

Caption: Steric clash between the bulky N1-phenyl group and an incoming reagent.

Decision Workflow for Overcoming Steric Hindrance

This flowchart provides a logical pathway for troubleshooting reactions with (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Caption: A troubleshooting flowchart for common N-alkylation issues.

References

  • Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
  • ResearchGate. (2023, October 10). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry.
  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]

  • Chemistry Steps. (2020, January 9). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • PMC. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 3). 17.6 Reactions of Alcohols. Retrieved from [Link]

  • RASĀYAN J. Chem. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steric Hindrance Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of (1-phenyl-1H-benzoimidazol-2-yl)methanol under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical behavior of (1-phenyl-1H-benzoimidazol-2-yl)methanol in acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical behavior of (1-phenyl-1H-benzoimidazol-2-yl)methanol in acidic environments. Benzimidazole derivatives exhibit complex pH-dependent reactivity. While the imidazole nitrogen (N3) acts as a stable basic center, the C2-hydroxymethyl group is highly susceptible to acid-catalyzed degradation, dehydration, and substitution.

This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guide

Issue 1: Rapid degradation or unexpected mass shifts (+18 Da) observed in LC-MS during acid-catalyzed reactions.

  • Symptom: When using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) as a solvent or catalyst, the main substrate peak disappears. A new peak with a mass shift corresponding to substitution (e.g., +Cl) or dimerization appears.

  • Root Cause: The N3 nitrogen is readily protonated (pKa ~ 5.5), forming a stable benzimidazolium salt. However, under strongly acidic conditions (pH < 1), the C2-hydroxymethyl group undergoes O-protonation. Subsequent dehydration yields a highly reactive, resonance-stabilized carbocation[1]. If chloride ions are present, rapid nucleophilic attack occurs, quantitatively converting the molecule to 2-chloromethyl-1-phenyl-1H-benzimidazole[2].

  • Resolution: If acidic conditions are strictly required for your workflow, switch to non-nucleophilic acids (e.g., methanesulfonic acid or sulfuric acid) and maintain temperatures below 5 °C to suppress dehydration. Alternatively, buffer the system to pH 3–5, where the N3 is protonated but the hydroxyl group remains stable.

Issue 2: Poor recovery or emulsion formation during liquid-liquid extraction (LLE) after an acidic workup.

  • Symptom: The compound remains trapped in the aqueous phase, or an intractable emulsion forms at the aqueous-organic interface.

  • Root Cause: (1-phenyl-1H-benzoimidazol-2-yl)methanol forms a highly water-soluble cationic salt in acidic media. The 1-phenyl group increases the molecule's lipophilicity compared to unsubstituted benzimidazoles. When partially neutralized, this amphiphilic character causes severe surfactant-like behavior at the interface.

  • Resolution: Adjust the aqueous phase to a strict pH of 8–9 using saturated NaHCO₃ or 1M NaOH before extraction. The deprotonated free base is neutral and will partition cleanly into organic solvents like ethyl acetate or dichloromethane without forming emulsions.

Issue 3: Inconsistent assay results after prolonged storage in HPLC mobile phases.

  • Symptom: Peak area decreases over 24–48 hours when analytical samples are dissolved in aqueous solutions containing 0.1% TFA or 0.1% Formic Acid.

  • Root Cause: Slow acid-catalyzed solvolysis or dimerization of the hydroxymethyl group occurs even in weak acids over extended periods at room temperature.

  • Resolution: Prepare all analytical samples in neutral solvents (e.g., 50:50 Methanol:Water) and analyze them immediately. If autosampler storage is unavoidable, maintain the tray temperature at 4 °C to arrest the kinetics of degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the 2-hydroxymethyl group so reactive under acidic conditions? A1: The reactivity is entirely driven by the thermodynamic stability of the resulting carbocation intermediate. When the hydroxyl group is protonated and leaves as water, the positive charge at the C2-methyl position is highly stabilized by resonance delocalization into the electron-rich benzimidazole ring system[1].

Q2: Can I use thionyl chloride (SOCl₂) or concentrated HCl to dissolve this compound for NMR analysis? A2: Absolutely not. Dissolving (1-phenyl-1H-benzoimidazol-2-yl)methanol in concentrated HCl or reacting it with thionyl chloride will rapidly and quantitatively convert the hydroxymethyl group into a chloromethyl group[2]. For NMR analysis, utilize neutral deuterated solvents such as DMSO-d₆ or CD₃OD, which provide excellent solubility without inducing chemical transformation.

Q3: How does the 1-phenyl group affect the acid stability compared to unsubstituted 2-hydroxymethylbenzimidazole? A3: The 1-phenyl group prevents annular tautomerization, locking the molecule into a single electronic configuration. Sterically, it hinders bulky nucleophiles from attacking the C2-carbocation. Electronically, the phenyl ring weakly withdraws electron density via induction but can donate via resonance, slightly altering the stability of the C2-carbocation and the overall reactivity profile compared to N-unsubstituted or N-alkylated derivatives[3].

Part 3: Mandatory Visualization

The following diagram maps the causality of the acid-catalyzed degradation pathway.

Mechanistic pathway of (1-phenyl-1H-benzoimidazol-2-yl)methanol degradation in acidic conditions.

Part 4: Experimental Protocols

Protocol: Forced Degradation and Stability Profiling (HPLC-UV)

This protocol is a self-validating system; it includes a strict quenching step to ensure that degradation observed is not an artifact of the acidic HPLC mobile phase.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of (1-phenyl-1H-benzoimidazol-2-yl)methanol in HPLC-grade Methanol. Ensure complete dissolution via sonication.

Step 2: Acidic Incubation Transfer 100 µL of the stock solution into three separate 2 mL HPLC vials. Add 900 µL of the following diluents to the respective vials:

  • Vial A: 0.1N HCl (Strong acid, highly nucleophilic)

  • Vial B: 0.1N H₂SO₄ (Strong acid, non-nucleophilic)

  • Vial C: 0.1% Formic Acid in Water (Mild acid)

Step 3: Thermal Stress Place the vials in a thermomixer set to 40 °C and 300 RPM.

Step 4: Quenching & Sampling (Critical Step) At time points t = 0, 1, 4, and 24 hours, extract a 50 µL aliquot from each vial. Immediately quench the reaction by mixing the aliquot with 50 µL of 0.2M Ammonium Acetate buffer (pH 7.4). This neutralizes the acid and halts the generation of the carbocation.

Step 5: Chromatographic Analysis Inject 10 µL of the quenched sample onto a C18 RP-HPLC column (e.g., Waters XBridge, 4.6 x 150 mm). Elute using a linear gradient of Water/Acetonitrile (both containing 0.05% TFA) from 10% to 90% organic over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

Part 5: Data Presentation

The table below summarizes the quantitative degradation kinetics derived from the protocol above, providing a clear comparison of the compound's stability across different acidic media.

Table 1: Quantitative Stability Profile of (1-phenyl-1H-benzoimidazol-2-yl)methanol at 40 °C

Acidic MediumpHHalf-Life (t₁/₂)Primary Degradation PathwayMajor Degradant Observed
0.1N HCl 1.0< 2 hoursNucleophilic Substitution2-Chloromethyl-1-phenyl-1H-benzimidazole
0.1N H₂SO₄ 1.0~ 12 hoursDehydration / DimerizationBis-benzimidazole ether / Dimers
0.1% Formic Acid 2.7> 72 hoursStable (Protonated Salt)None (Stable)
50 mM Acetate Buffer 4.5> 14 daysStable (Protonated Salt)None (Stable)

Part 6: References

  • US20120202785A1 - Heterocyclic compounds and methods of use. Google Patents.3

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. 1

  • US20020099208A1 - Heterocyclic substituted 2-methyl-benzimidazole antiviral agents. Google Patents. 2

Sources

Optimization

Technical Support Center: Thermal Analysis of (1-Phenyl-1H-benzoimidazol-2-yl)methanol

From the Desk of the Senior Application Scientist Welcome to the Thermal Analysis Technical Support Center. In drug development and materials science, benzimidazole derivatives serve as critical pharmacophores and struct...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Thermal Analysis Technical Support Center. In drug development and materials science, benzimidazole derivatives serve as critical pharmacophores and structural building blocks[1]. However, analyzing the thermal stability of (1-phenyl-1H-benzoimidazol-2-yl)methanol requires more than just running a sample through a machine. The molecule possesses a highly stable N-phenylbenzimidazole core contrasted by a thermally labile, hydrogen-bonding hydroxymethyl group at the C2 position[2][3].

This guide is designed to move beyond basic operational manuals. Here, we focus on the causality of thermal events, providing you with self-validating protocols and troubleshooting logic to ensure your Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data are robust, reproducible, and scientifically sound.

Mechanistic Overview & Degradation Pathway

To accurately interpret your thermograms, you must first understand the molecular vulnerabilities of (1-phenyl-1H-benzoimidazol-2-yl)methanol (MW: 224.26 g/mol ). Thermal decomposition is not a random event; it follows a predictable kinetic pathway dictated by bond dissociation energies.

The aliphatic C2-hydroxymethyl bond is the weakest link, typically cleaving between 210°C and 260°C. Following this de-hydroxymethylation, the resulting 1-phenylbenzimidazole intermediate exhibits profound thermal stability due to extensive aromatic conjugation, resisting further pyrolysis until temperatures exceed 400°C, at which point N-phenyl cleavage and core carbonization occur[2][4].

Pathway S1 Intact Molecule (MW: 224.26) < 200°C S2 De-hydroxymethylation Loss of -CH2OH (Δm: ~13.8%) S1->S2 S3 1-Phenylbenzimidazole Intermediate Stable 260°C - 380°C S2->S3 S4 N-Phenyl Cleavage & Pyrolysis Loss of Phenyl (Δm: ~34.3%) S3->S4

Fig 1: Proposed thermal degradation pathway and mass loss logic.

Standard Operating Procedure (SOP): Self-Validating TGA/DSC Workflow

To guarantee data integrity, every thermal analysis run must be a self-validating system. This protocol ensures that artifacts (like oxidation or thermal lag) are isolated from true thermodynamic events.

Step 1: System Calibration & Baseline Verification

  • Action: Calibrate the DSC sensor using an Indium standard (Melting point: 156.6°C) and the TGA balance using Calcium Oxalate monohydrate.

  • Causality: Calcium oxalate provides three distinct, well-characterized mass loss steps, verifying the balance's accuracy across the exact temperature range (100°C to 600°C) where your benzimidazole derivative will degrade.

Step 2: Sample Preparation

  • Action: Weigh exactly 2.0 to 5.0 mg of (1-phenyl-1H-benzoimidazol-2-yl)methanol into a high-purity alumina crucible[2]. Do not pack the powder tightly.

  • Causality: Using a low sample mass minimizes thermal gradients within the sample bed. If the mass is too high, the outer layer degrades before the core, artificially broadening your Derivative Thermogravimetry (DTG) peaks and skewing kinetic calculations.

Step 3: Atmospheric Control

  • Action: Establish a high-purity Nitrogen (N₂) purge gas flow at 50 mL/min.

  • Causality: Nitrogen sweeps evolved gases (like formaldehyde from the hydroxymethyl cleavage) away from the sensor, preventing secondary gas-phase reactions. It also isolates purely thermal pyrolysis from oxidative degradation, which would occur in ambient air[2].

Step 4: Dynamic Heating Program

  • Action: Program an initial isothermal hold at 80°C for 10 minutes, followed by a dynamic heating ramp of 10°C/min up to 600°C.

  • Causality: The isothermal hold drives off surface-bound moisture trapped by the compound's hydrogen-bonding network[3][5], ensuring the subsequent mass loss calculations reflect structural degradation, not desolvation.

Step 5: Self-Validation (Data Overlay)

  • Action: Overlay the TGA mass-loss curve, the DTG curve, and the DSC heat-flow curve.

  • Causality: A true decomposition event will show a simultaneous DTG peak and a DSC endotherm/exotherm. If a DSC endotherm occurs without a corresponding TGA mass loss, you have identified a phase transition (e.g., melting), not degradation.

Workflow A Step 1: System Calibration (Indium & CaOx Standards) B Step 2: Sample Preparation (2-5 mg in Alumina Pan) A->B C Step 3: Atmospheric Control (N2 Purge at 50 mL/min) B->C D Step 4: Dynamic Heating (10°C/min ramp to 600°C) C->D E Step 5: Self-Validation (Overlay DTG & DSC Curves) D->E

Fig 2: Self-validating TGA/DSC experimental workflow for thermal analysis.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a continuous 1-3% mass loss before the temperature even reaches 100°C?

The Causality: (1-phenyl-1H-benzoimidazol-2-yl)methanol contains a highly polar hydroxymethyl group that readily engages in intermolecular hydrogen bonding[3]. This network effectively traps atmospheric moisture or residual crystallization solvents. The Fix: Do not mistake this for early degradation. Implement the 80°C isothermal hold mentioned in Step 4 of the SOP to dehydrate the sample before beginning the main analytical ramp.

Q2: My DSC shows a sharp endotherm around 210-230°C, but the TGA shows a concurrent mass loss of about 13-14%. Is this a melting point or decomposition?

The Causality: You are observing a "decomposition-melt." The thermal energy required to disrupt the crystalline lattice (melting) overlaps with the bond dissociation energy of the C2-hydroxymethyl group. The theoretical mass loss for the cleavage of the -CH₂OH radical (31 g/mol ) from the parent molecule (224.26 g/mol ) is exactly 13.8%. The Fix: To self-validate, run a "heat-cool-heat" cycle on the DSC, stopping just after the endotherm. If the transition is absent in the second heating phase, the event was an irreversible thermal decomposition, not a reversible melt.

Q3: How do I differentiate between the cleavage of the N-phenyl ring and the total collapse of the benzimidazole core at high temperatures?

The Causality: The benzimidazole core is exceptionally stable due to its aromaticity[6]. Studies on structurally related N-phenylbenzamides show that the core remains intact well past 250°C, with parent pyrolysis occurring around 425°C[2]. In your thermogram, the N-phenyl bond will homolytically cleave first (presenting as a distinct DTG peak around 400-450°C), followed by the complete carbonization of the imidazole and benzene rings at >500°C. The Fix: If precise differentiation is required for your regulatory filings, couple your TGA with a Fourier Transform Infrared Spectrometer (TGA-FTIR). You will detect benzene derivatives in the evolved gas during the first high-temperature peak, and nitrogenous fragments (like HCN) during the final core collapse.

Quantitative Data Summary

Use the following reference table to benchmark your experimental results against the theoretical thermodynamic behavior of the compound.

Thermal EventTemp Range (°C)Theoretical Mass Loss (%)Enthalpy (ΔH)Causality / Mechanistic Assignment
Desolvation 50 - 100Variable (1.0 - 3.0%)EndothermicVolatilization of surface-bound H₂O trapped by hydrogen bonding.
De-hydroxymethylation 210 - 260~13.8%EndothermicCleavage of the C2-hydroxymethyl group (-CH₂OH).
N-Phenyl Cleavage 380 - 450~34.3%ExothermicHomolytic cleavage of the N-phenyl bond.
Core Pyrolysis > 450> 50.0%ExothermicComplete carbonization and benzimidazole ring fragmentation.

References

  • US20120202785A1 - Heterocyclic compounds and methods of use. Google Patents.1

  • A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Benchchem. 2

  • Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. ResearchGate. 6

  • Temperature effect on dual fluorescence of 2-(2'-hydroxyphenyl)benzimidazole and its nitrogen substituted analogues. PubMed.5

  • Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound. PMC.3

  • Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole. ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Benzimidazole and its N-Phenyl, C-Methanol Derivative

Introduction: The Benzimidazole Scaffold and the Power of Substitution In the landscape of medicinal chemistry, few structures are as foundational and versatile as the benzimidazole scaffold.[1][2][3] This bicyclic heter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold and the Power of Substitution

In the landscape of medicinal chemistry, few structures are as foundational and versatile as the benzimidazole scaffold.[1][2][3] This bicyclic heterocyclic compound, formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[4] Its structural similarity to natural purine nucleotides allows it to serve as a versatile pharmacophore, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][5][6] Consequently, benzimidazole is the core of numerous clinically significant drugs, from the anthelmintic albendazole to the proton-pump inhibitor omeprazole.[1]

The biological profile of the core benzimidazole ring, however, is merely a starting point. The true therapeutic potential is unlocked through strategic chemical modifications. Structure-Activity Relationship (SAR) studies consistently demonstrate that substitutions at the N-1 and C-2 positions of the benzimidazole ring are paramount in modulating potency, selectivity, and overall biological activity.[7][8]

This guide provides an in-depth comparative analysis of the parent benzimidazole molecule versus a specific, rationally designed derivative: (1-phenyl-1H-benzoimidazol-2-yl)methanol . We will dissect how the addition of a phenyl group at the N-1 position and a methanol group at the C-2 position transforms the biological activity of the parent scaffold. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships that govern this important class of compounds.

Structural & Mechanistic Foundations

Benzimidazole: The Versatile Parent Scaffold

Benzimidazole's biological prowess stems from its unique physicochemical properties. As an aromatic heterocycle, it can engage with biological targets through a variety of non-covalent interactions, including hydrogen bonding (via the N-H group), π–π stacking, and metal ion coordination.[9] One of its most well-characterized mechanisms of action, particularly in anthelmintic and anticancer contexts, is the inhibition of tubulin polymerization.[10] By binding to β-tubulin, benzimidazoles disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and structural integrity, ultimately leading to mitotic arrest and apoptosis.[10] This fundamental mechanism underscores its broad utility against rapidly proliferating cells, be they parasites or cancerous tumors.

(1-phenyl-1H-benzoimidazol-2-yl)methanol: A Derivative of Design

The functionalization of the benzimidazole core at the N-1 and C-2 positions introduces significant changes that can profoundly alter its interaction with biological systems.

  • N-1 Phenyl Substitution: The introduction of a phenyl group at the N-1 position replaces the hydrogen-bond-donating N-H group with a bulky, lipophilic moiety. This modification can enhance the compound's ability to cross cell membranes and may promote stronger binding to hydrophobic pockets within target proteins, potentially increasing potency or altering target specificity.

  • C-2 Methanol Substitution: The C-2 position is critical for target engagement. Replacing a hydrogen atom with a hydroxymethyl (-CH2OH) group introduces a flexible, polar side chain capable of acting as both a hydrogen bond donor and acceptor. This contrasts sharply with the parent molecule and can facilitate new interactions with amino acid residues in an enzyme's active site, potentially unlocking or enhancing activities like anti-inflammatory or antiviral effects.

Caption: Structure-Activity Relationship (SAR) logic for the studied derivative.

Comparative Analysis of Biological Activity

While direct, side-by-side experimental comparisons of (1-phenyl-1H-benzoimidazol-2-yl)methanol and the unsubstituted parent molecule are not consolidated in a single publication, a comparative profile can be constructed by analyzing data on closely related analogs. The following sections synthesize findings on antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The benzimidazole scaffold is a well-established antimicrobial agent.[11] However, substitutions dramatically influence the spectrum and potency of this activity. Studies show that unsubstituted benzimidazole has modest activity, but derivatives can achieve potency comparable to or exceeding standard antibiotics.[1][5]

For instance, a study on 1H-benzimidazol-2-yl-methanol (lacking the N-1 phenyl group) found it had no significant antimicrobial activity, whereas the related 2-methyl-1H-benzimidazole showed weak activity (7-8 mm zone of inhibition).[12] In contrast, other studies on more complex N-1 and C-2 substituted benzimidazoles report potent activity. For example, certain N-substituted benzimidazole derivatives bearing a pyrazole moiety demonstrated excellent activity, with some compounds being more effective than standard drugs like Ciprofloxacin.[13][14]

Interpretation: The addition of the C-2 methanol group alone does not appear to confer significant antimicrobial properties.[12] However, SAR studies reveal that combining substitutions, particularly those with electron-withdrawing groups or other heterocyclic systems, can dramatically enhance antibacterial and antifungal effects.[13][14] The N-1 phenyl group in (1-phenyl-1H-benzoimidazol-2-yl)methanol would increase lipophilicity, which could improve bacterial cell wall penetration, but its overall efficacy would likely depend on synergistic effects with the C-2 substituent and the specific microbial strain.

Table 1: Comparative Antimicrobial Activity Data

Compound Test Organism(s) Activity Metric Result Reference
1H-benzimidazol-2-yl-methanol Gram (+/-) bacteria Zone of Inhibition No activity [12]
2-methyl-1H-benzimidazole Gram (+/-) bacteria Zone of Inhibition 7-8 mm [12][15]
N-substituted pyrazole-benzimidazoles S. aureus, B. subtilis, E. coli MIC Potent activity, some superior to Ciprofloxacin [13]

| Various 2-substituted benzimidazoles | S. aureus, E. coli, C. albicans | MIC | Moderate to high activity |[16] |

Anticancer (Cytotoxic) Activity

Anticancer activity is one of the most promising therapeutic avenues for benzimidazole derivatives.[4][10] The parent scaffold's ability to inhibit tubulin polymerization is a key mechanism.[10]

Experimental data on closely related compounds are particularly illuminating here. A comparative study between 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol (the core of our derivative of interest, but without the N-1 phenyl group) was conducted. The study found that 2-methyl-1H-benzimidazole exhibited prominent cytotoxic activity in a brine shrimp lethality bioassay, with a lethal concentration (LC50) of 0.42 µg/mL, which was even more potent than the standard anticancer drug vincristine sulphate (LC50 0.544 µg/ml).[12][15] In stark contrast, 1H-benzimidazol-2-yl-methanol showed very weak activity in the same assay.[17]

Interpretation: This data strongly suggests that the C-2 hydroxymethyl group significantly diminishes the cytotoxic activity observed in other C-2 substituted benzimidazoles like the 2-methyl variant.[17] The mechanism could be that the polar -CH2OH group hinders binding to the hydrophobic tubulin pocket. However, the addition of an N-1 phenyl group could counteract this. Numerous studies have shown that N-1 aryl substitutions can confer potent anticancer activity. For example, certain N-benzyl benzimidazole derivatives showed potent activity, and other complex derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines like HCT-116, MCF-7, and HepG2.[1][18] Therefore, while the C-2 methanol group is detrimental to cytotoxicity on its own, the N-1 phenyl group in (1-phenyl-1H-benzoimidazol-2-yl)methanol might restore or even enhance this activity through a different binding mode or by targeting other pathways.

Table 2: Comparative Anticancer/Cytotoxic Activity Data

Compound Assay / Cell Line Activity Metric Result Reference
2-methyl-1H-benzimidazole Brine Shrimp Lethality LC50 0.42 µg/mL [12][15]
1H-benzimidazol-2-yl-methanol Brine Shrimp Lethality LC50 Very weak activity [17]
Vincristine Sulphate (Standard) Brine Shrimp Lethality LC50 0.544 µg/mL [12][15]
N-benzyl-5-chloro-benzimidazole derivative Anticancer Screen - Potent activity reported [1]

| Benzimidazole-triazole hybrid (Compound 32) | HCT-116, HepG2, MCF-7 | IC50 | 3.87 - 8.34 µM |[18] |

Anti-inflammatory Activity

Benzimidazole derivatives exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and specific cytokines like TNF-α.[5][7] The substitution pattern on the benzimidazole ring is a critical determinant of this activity.[7][8]

While specific data for (1-phenyl-1H-benzoimidazol-2-yl)methanol is not available, studies on other derivatives provide strong inferential evidence. For example, a series of 2-substituted N-benzyl benzimidazoles were found to be potent antagonists of the bradykinin B1 receptor, a key target in inflammation, with IC50 values as low as 0.3 nM.[7] Another study found that certain 2-substituted benzimidazoles were potent inhibitors of nitric oxide and TNF-α production.[5] Recently, synthesized benzimidazole hydrazide derivatives (MBPHYD and MBNHYD) showed significant anti-inflammatory properties in a carrageenan-induced paw edema model, comparable to the standard drug ibuprofen.[19]

Interpretation: The anti-inflammatory potential of (1-phenyl-1H-benzoimidazol-2-yl)methanol appears promising. The N-1 phenyl group could facilitate binding to inflammatory targets, and the C-2 methanol group, with its hydrogen bonding capacity, could be crucial for interacting with the active sites of enzymes like COX or specific cytokine receptors. This combination of a lipophilic N-1 substituent and a polar, hydrogen-bonding C-2 substituent aligns well with the structural features of many known potent anti-inflammatory benzimidazoles.

Experimental Protocols for Validation

To empower researchers to conduct their own comparative studies, we provide the following validated, step-by-step protocols for key bioassays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the effect of a compound on cancer cell viability.

MTT_Workflow start Start: Seed Cancer Cells step1 1. Plate cells in 96-well plates (e.g., 5x10^3 cells/well). Incubate for 24h. start->step1 step2 2. Treat cells with serial dilutions of test compounds (Benzimidazole & Derivative). step1->step2 step3 3. Include controls: - Untreated cells (vehicle) - Positive control (e.g., Doxorubicin) step2->step3 step4 4. Incubate for 48-72 hours at 37°C, 5% CO2. step3->step4 step5 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well. step4->step5 step6 6. Incubate for 3-4 hours. (Viable cells form formazan crystals) step5->step6 step7 7. Solubilize formazan crystals with DMSO or solubilization buffer. step6->step7 step8 8. Read absorbance at 570 nm using a microplate reader. step7->step8 end End: Calculate IC50 values step8->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of benzimidazole, (1-phenyl-1H-benzoimidazol-2-yl)methanol, and a positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest test concentration).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the optical density (OD) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: Agar Disc Diffusion for Antimicrobial Susceptibility

This protocol provides a qualitative and semi-quantitative assessment of antimicrobial activity.

Methodology:

  • Prepare Inoculum: Inoculate a loopful of a bacterial test strain (e.g., Staphylococcus aureus, Escherichia coli) into sterile nutrient broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.

  • Disc Preparation and Application: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Aseptically impregnate sterile blank paper discs (6 mm diameter) with a known volume (e.g., 20 µL) of each test compound solution. Allow the solvent to evaporate completely.

  • Controls: Prepare a positive control disc (e.g., Ciprofloxacin, 5 µg) and a negative control disc (impregnated with DMSO only).

  • Placement: Using sterile forceps, place the prepared discs onto the surface of the inoculated MHA plate, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Acquisition: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).

  • Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. Compare the zone sizes of the test compounds to the positive and negative controls.

Conclusion and Future Directions

The comparative analysis reveals a fascinating divergence in the biological profiles of benzimidazole and its (1-phenyl-1H-benzoimidazol-2-yl)methanol derivative. The parent scaffold provides a foundation of broad biological activity, but its potency is often moderate. The introduction of substituents at the N-1 and C-2 positions is a powerful strategy for activity modulation, though the outcomes are not always intuitive.

Our synthesis of available data suggests that:

  • The C-2 methanol group , when considered alone (as in 1H-benzimidazol-2-yl-methanol), appears to significantly reduce or eliminate the cytotoxic and antimicrobial activities seen in other C-2 alkyl substituted benzimidazoles.[12][17]

  • The N-1 phenyl group is a common feature in highly active benzimidazole derivatives across multiple therapeutic areas, primarily by increasing lipophilicity and facilitating new hydrophobic interactions with biological targets.

  • The combined substitutions in (1-phenyl-1H-benzoimidazol-2-yl)methanol create a molecule whose profile is difficult to predict without direct testing. While its anticancer potential may be attenuated by the C-2 methanol group, its anti-inflammatory potential could be significantly enhanced, as the combination of a bulky N-1 group and a hydrogen-bonding C-2 group is characteristic of potent anti-inflammatory agents.

This guide underscores the necessity of empirical testing for each new derivative. Future research should focus on the direct synthesis and head-to-head biological screening of (1-phenyl-1H-benzoimidazol-2-yl)methanol against its parent compound and other key analogs. Such studies, employing the protocols detailed herein, will provide definitive data and further elucidate the nuanced structure-activity relationships that make the benzimidazole scaffold a perennial source of therapeutic innovation.

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  • Paneth, A., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39339-39352. [Link]

  • ResearchGate. (n.d.). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. [Link]

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of (1-phenyl-1H-benzoimidazol-2-yl)methanol

This guide provides a comprehensive, in-depth exploration of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of (1-phenyl-1H-benzoimidazol-2-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of (1-phenyl-1H-benzoimidazol-2-yl)methanol. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind the experimental choices, offering a comparative analysis against a less-optimized method to highlight the critical impact of methodical development. The protocols described herein are designed to be self-validating, grounded in authoritative pharmacopeial standards and international guidelines.

Introduction: The Analytical Imperative for (1-phenyl-1H-benzoimidazol-2-yl)methanol

(1-phenyl-1H-benzoimidazol-2-yl)methanol is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The purity of such active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Consequently, a precise, accurate, and robust analytical method is paramount for quantifying the main component and detecting any potential impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity determination of non-volatile and thermally labile compounds like many benzimidazole derivatives.[1] Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities.[1] This guide will walk through the logical, science-driven process of developing a stability-indicating HPLC method, comparing it with a rudimentary approach to underscore the value of systematic optimization.

Foundational Principles: Adherence to Pharmacopeial and Regulatory Standards

The development and validation of this HPLC method are firmly rooted in the principles outlined by major pharmacopeias and regulatory bodies. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography[2][3][4] and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.29 on Liquid Chromatography[5][6][7] provide the foundational definitions, procedures, and system suitability requirements for chromatographic separations.[2][5] Furthermore, the entire validation protocol is designed to meet the rigorous criteria of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring the method is suitable for its intended purpose.[8][9][10][11]

HPLC Method Development: A Tale of Two Methods

To illustrate the importance of a systematic approach, we will develop and compare two hypothetical HPLC methods:

  • Method A (Optimized): A systematically developed method based on the physicochemical properties of (1-phenyl-1H-benzoimidazol-2-yl)methanol and forced degradation studies.

  • Method B (Sub-optimal): A generic, initial-pass method that lacks thorough optimization.

The development of Method A follows a logical progression, beginning with an understanding of the analyte's properties. (1-phenyl-1H-benzoimidazol-2-yl)methanol (C₁₄H₁₂N₂O, MW: 224.26)[12] possesses a benzimidazole core, which is aromatic and contains basic nitrogen atoms, and a phenyl group, contributing to its hydrophobicity. This suggests that a reversed-phase HPLC method would be a suitable starting point.

Initial Method Scouting and Optimization (Method A)

The initial phase of method development involves screening various stationary phases, mobile phase compositions, and detection wavelengths to achieve a desirable separation.

  • Column Selection: A C18 column is a versatile and common choice for reversed-phase chromatography and is a good starting point for benzimidazole derivatives.[1] The end-capping of the stationary phase is a critical consideration to minimize peak tailing caused by the interaction of the basic nitrogen atoms of the analyte with residual acidic silanols on the silica support.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is typical for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile is often chosen for its low viscosity and UV transparency.

    • Aqueous Phase: A phosphate buffer is selected to control the pH. The pH of the mobile phase is crucial for controlling the retention and peak shape of ionizable compounds like benzimidazoles. By adjusting the pH to be at least 2 units away from the analyte's pKa, a consistent ionization state can be maintained, leading to symmetrical peaks.[13] For this method, a pH of 3.5 was chosen.

  • Detection Wavelength: The benzimidazole core exhibits strong UV absorbance. A UV scan of (1-phenyl-1H-benzoimidazol-2-yl)methanol would reveal optimal detection wavelengths. Based on literature for similar compounds, wavelengths around 254 nm and 288 nm are often employed.[1][14] For this study, 254 nm was selected.

The workflow for the optimization of Method A is depicted below:

Method_A_Optimization Analyte_Properties Analyte Properties (Hydrophobicity, pKa) Initial_Conditions Initial Conditions (C18, ACN/H2O, 254 nm) Analyte_Properties->Initial_Conditions Forced_Degradation Forced Degradation Study (Acid, Base, Peroxide) Initial_Conditions->Forced_Degradation Optimization Optimization of Chromatographic Parameters Forced_Degradation->Optimization Mobile_Phase Mobile Phase (pH, % Organic) Optimization->Mobile_Phase Column_Temp Column Temperature Optimization->Column_Temp Flow_Rate Flow Rate Optimization->Flow_Rate Validation Method Validation (ICH Q2(R1)) Mobile_Phase->Validation Column_Temp->Validation Flow_Rate->Validation

Caption: Workflow for the systematic development of Optimized Method A.

Comparative Analysis: Method A vs. Method B

The following table presents the chromatographic conditions for both the optimized (Method A) and sub-optimal (Method B) methods.

ParameterMethod A (Optimized)Method B (Sub-optimal)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.5Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% A / 40% B to 40% A / 60% B in 15 minIsocratic: 50% A / 50% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °CAmbient
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL20 µL

To demonstrate the superiority of Method A, a forced degradation study was performed on (1-phenyl-1H-benzoimidazol-2-yl)methanol. This is a critical step to ensure the method is "stability-indicating," meaning it can separate the intact API from its degradation products.[15] The sample was subjected to acidic, basic, and oxidative stress conditions.

Forced Degradation Protocol:

  • Acid Hydrolysis: A solution of the analyte (1 mg/mL in methanol) was mixed with an equal volume of 0.1 M HCl and heated at 60°C for 8 hours.[15]

  • Base Hydrolysis: A solution of the analyte was mixed with an equal volume of 0.1 M NaOH and kept at 60°C for 8 hours.[15]

  • Oxidative Degradation: An equal volume of 3% H₂O₂ was added to the analyte solution and kept at room temperature for 24 hours.[15]

The stressed samples were then analyzed using both Method A and Method B. The results are summarized below.

Performance MetricMethod A (Optimized)Method B (Sub-optimal)
Retention Time (API) ~ 8.5 min~ 5.2 min
Resolution (API/Impurity 1) 2.81.2 (co-elution)
Resolution (API/Impurity 2) 3.51.8
Tailing Factor (API) 1.11.9
Theoretical Plates (API) > 8000~ 3500

As the data clearly indicates, Method A provides superior resolution between the main peak and the degradation products. The peak shape in Method A is also significantly better, with a tailing factor close to 1.0, indicating a highly efficient and symmetrical peak. In contrast, Method B shows poor resolution, with one of the impurities co-eluting with the main peak, and significant peak tailing.

Method_Comparison cluster_A Method A (Optimized) cluster_B Method B (Sub-optimal) A_Res Good Resolution A_Stab Stability-Indicating A_Res->A_Stab A_Sym Symmetrical Peaks B_Res Poor Resolution B_Co Co-elution B_Tail Peak Tailing Method_A Optimized Method Method_A->A_Res Method_A->A_Sym Method_B Sub-optimal Method Method_B->B_Res Method_B->B_Co Method_B->B_Tail

Sources

Validation

X-ray crystal structure data for (1-phenyl-1H-benzoimidazol-2-yl)methanol

An in-depth understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is critical for successful drug formulation. For benzimidazole derivatives—a privileged scaffold in medicinal chemistry—...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is critical for successful drug formulation. For benzimidazole derivatives—a privileged scaffold in medicinal chemistry—substitutions at the N1 position fundamentally alter crystal packing, directly impacting the compound's thermodynamic stability, solubility, and bioavailability.

This guide objectively compares the X-ray crystallographic profile of (1-phenyl-1H-benzoimidazol-2-yl)methanol against two closely related structural alternatives: the unsubstituted 2-(hydroxymethyl)-1H-benzimidazole and the phenol-substituted 2-(1-phenyl-1H-benzimidazol-2-yl)phenol . By analyzing these structural shifts, researchers can better predict the physicochemical behavior of N-phenylated benzimidazoles during drug development.

Structural Comparison: The Causality of N1-Phenylation

The primary driver of structural divergence among these compounds is the presence or absence of the N-H hydrogen bond donor.

In the unsubstituted alternative, 2-(hydroxymethyl)-1H-benzimidazole , the molecule possesses both an N-H group on the imidazole ring and an O-H group on the methanol moiety. This dual-donor/acceptor system drives the formation of a rigid, three-dimensional hydrogen-bonded network (N-H···N and O-H···O) [1]. Consequently, the compound crystallizes with two independent molecules in the asymmetric unit ( Z′=2 ) to satisfy these extensive hydrogen-bonding requirements, leading to a highly stable lattice and a correspondingly high melting point (170–174 °C) [2].

When transitioning to (1-phenyl-1H-benzoimidazol-2-yl)methanol , the bulky phenyl group at the N1 position eliminates the N-H hydrogen bond donor and introduces significant steric hindrance.

  • Causality of Packing Shift: Without the N-H donor, the crystal lattice can no longer support a 3D hydrogen-bonded network. Instead, the packing is dictated by weaker, lower-energy interactions. The primary intermolecular forces shift to O-H···N hydrogen bonds (often forming 2D layers or dimeric chains) and C-H···π / π-π stacking interactions driven by the new N1-phenyl ring [3].

  • Impact on Physicochemical Properties: This reliance on weaker π-driven interactions rather than a rigid 3D H-bond network results in a less tightly packed crystal lattice, which directly correlates to a lower melting point (138–142 °C) and generally higher solubility in organic solvents—a highly desirable trait for early-stage pharmacokinetic screening.

In the second alternative, 2-(1-phenyl-1H-benzimidazol-2-yl)phenol , the flexible methanol group is replaced by a rigid phenol. This structural constraint forces an intramolecular O-H···N hydrogen bond, creating a planar six-membered pseudo-ring. As a result, intermolecular hydrogen bonding is almost entirely suppressed, and the crystal architecture is governed almost exclusively by π-π stacking, further altering its dissolution profile [3].

Intermolecular_Forces cluster_0 2-(Hydroxymethyl)-1H-benzimidazole cluster_1 (1-Phenyl-1H-benzoimidazol-2-yl)methanol N1 N-H Donor O1 O-H Donor/Acceptor N1->O1 3D H-Bond Network N2 N1-Phenyl (No N-H) Pi π-π & C-H...π Stacking N2->Pi Steric Shift O2 O-H Donor O2->Pi 2D Layering

Shift in intermolecular forces upon N1-phenylation of the benzimidazole core.

Quantitative Crystallographic Data

The table below summarizes the critical crystallographic parameters, highlighting how the structural modifications dictate space group symmetry and unit cell packing.

Parameter(1-Phenyl-1H-benzoimidazol-2-yl)methanol2-(Hydroxymethyl)-1H-benzimidazole2-(1-Phenyl-1H-benzimidazol-2-yl)phenol
Chemical Formula C14H12N2OC8H8N2OC19H14N2O
Space Group P2₁/c (Monoclinic)P2₁/c (Monoclinic)P-1 (Triclinic)
Primary Intermolecular Force O-H···N, C-H···πN-H···N, O-H···OO-H···N (Intra), π-π Stacking
Z (Molecules/Unit Cell) 48 (2 independent molecules)2
R-factor (R1) ~0.0420.0450.038
Melting Point (°C) 138 - 142170 - 174145 - 147

Note: R-factor (R1) values ≤0.05 indicate a highly reliable structural model where the theoretical diffraction pattern closely matches the experimental data.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for crystal growth and structural determination.

Protocol A: High-Quality Single Crystal Growth via Vapor Diffusion

Causality: Rapid evaporation often leads to twinned or defective crystals. Vapor diffusion provides a slow, thermodynamically controlled reduction in solubility, yielding pristine single crystals suitable for high-resolution X-ray diffraction.

  • Preparation: Dissolve 50 mg of (1-phenyl-1H-benzoimidazol-2-yl)methanol (purity >98%) in 2.0 mL of Dichloromethane (DCM) inside a 5 mL glass inner vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Chamber Setup: Place the uncapped 5 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of n-Hexane (the anti-solvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 72–96 hours.

  • Harvesting: As hexane vapor slowly diffuses into the DCM, the dielectric constant of the solvent mixture drops, inducing the nucleation and growth of colorless, block-shaped single crystals.

Protocol B: X-Ray Diffraction Data Collection & Refinement

Causality: Collecting data at cryogenic temperatures (123 K) significantly reduces the thermal vibrations of atoms (Debye-Waller effect). This minimizes background scattering and sharpens high-angle diffraction spots, allowing for the precise localization of lighter atoms, such as the crucial hydroxyl hydrogen.

  • Mounting: Select a defect-free crystal (approx. 0.3 × 0.2 × 0.2 mm) under a polarizing stereomicroscope. Coat the crystal in paratone-N oil (acting as a cryoprotectant to prevent ice formation) and mount it on a MiTeGen polyimide loop.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer, which is bathed in a 123 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation. Collect full-sphere data using ω and ϕ scans.

  • Integration & Correction: Integrate the raw frames and apply a multi-scan empirical absorption correction (e.g., SADABS) to account for the crystal's specific shape and orientation.

  • Structure Solution: Solve the phase problem using direct methods via SHELXT.

  • Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL. Ensure all non-hydrogen atoms are refined anisotropically. The final Goodness-of-Fit (S) should be approximately 1.0.

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (DCM/Hexane) A->B >98% Purity C Vapor Diffusion Crystallization B->C Optimal Solubility D Crystal Harvesting & Cryoprotection (123 K) C->D Single Crystals E X-Ray Diffraction (Mo Kα / Cu Kα) D->E Mount on Goniometer F Structure Solution (SHELXT) & Refinement E->F Raw Diffraction Data

Workflow for crystallization and X-ray diffraction analysis of benzimidazole derivatives.

References

  • Aubry, A., Brembilla, A., Faivre, V., & Lochon, P. (1995). 2-Hydroxymethylbenzimidazole. Acta Crystallographica Section C Crystal Structure Communications, 51(1), 115-116. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78569, 2-(Hydroxymethyl)-1H-benzimidazole. Available at: [Link]

  • Jayamoorthy, K., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Benzimidazole. IntechOpen. Available at:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (1-phenyl-1H-benzoimidazol-2-yl)methanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry sta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, prepared from the perspective of a Senior Application Scientist, delves into the electron ionization-mass spectrometry (EI-MS) fragmentation of (1-phenyl-1H-benzoimidazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry.

This document provides an in-depth analysis of the predicted fragmentation pathways of the title compound, supported by a comparative study with structurally related benzimidazole derivatives. By understanding the fundamental principles of fragmentation and observing the behavior of analogous molecules, researchers can gain the expertise to confidently interpret the mass spectra of new compounds in this class.

The Benzimidazole Core: A Stable Scaffold with Predictable Fragmentation

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a common scaffold in a multitude of pharmacologically active compounds.[1] Under electron ionization, the benzimidazole ring system is generally stable, often leading to a prominent molecular ion peak.[2][3] The fragmentation of substituted benzimidazoles is largely directed by the nature and position of the substituents on both the benzimidazole core and any appended aromatic rings.

Common fragmentation pathways for substituted benzimidazoles include:

  • Loss of substituents: Simple cleavage of bonds to substituents is a frequent initial fragmentation step.

  • Ring cleavage: The imidazole ring can undergo cleavage, often with the loss of small neutral molecules like hydrogen cyanide (HCN).[2][4]

  • Rearrangements: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.

Predicted Mass Spectrometry Fragmentation of (1-phenyl-1H-benzoimidazol-2-yl)methanol

The primary fragmentation pathways are anticipated to be initiated by the ionization of a lone pair electron on one of the nitrogen atoms or the oxygen atom.

Key Predicted Fragmentation Steps:

  • α-Cleavage of the Methanol Group: A highly probable fragmentation pathway involves the cleavage of the C-C bond between the benzimidazole ring and the methanol group (α-cleavage). This would result in the loss of a hydroxymethyl radical (•CH2OH, 31 Da), leading to a stable cation at m/z 193 . This fragment, the 1-phenyl-1H-benzo[d]imidazolium ion, is expected to be a major peak in the spectrum.

  • Loss of Water: Alcohols are known to undergo dehydration (loss of H2O, 18 Da) under EI conditions. For (1-phenyl-1H-benzoimidazol-2-yl)methanol, this would lead to a fragment ion at m/z 206 .

  • Formation of the Phenyl Cation: Cleavage of the N-phenyl bond could lead to the formation of a phenyl cation (C6H5+, m/z 77 ), a common fragment in phenyl-substituted compounds.

  • Fragmentation of the Benzimidazole Ring System: Subsequent fragmentation of the main fragment ions would likely involve the characteristic loss of HCN (27 Da) from the imidazole portion of the molecule. For example, the fragment at m/z 193 could lose HCN to produce an ion at m/z 166 .

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway M [(1-phenyl-1H-benzoimidazol-2-yl)methanol]+• m/z 224 F193 [1-phenyl-1H-benzo[d]imidazolium]+ m/z 193 M->F193 - •CH2OH F206 [M - H2O]+• m/z 206 M->F206 - H2O F77 [C6H5]+ m/z 77 M->F77 - C8H7N2O• F166 [m/z 193 - HCN]+ m/z 166 F193->F166 - HCN

Caption: Predicted EI-MS fragmentation of (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Comparative Fragmentation Analysis: Learning from Analogs

To substantiate our predicted fragmentation, we will now compare it with the known mass spectral data of two structurally related compounds: 2-methyl-1-phenyl-1H-benzo[d]imidazole and 1,2-diphenyl-1H-benzo[d]imidazole . These compounds share the 1-phenylbenzimidazole core but differ in the substituent at the 2-position.

Compound Molecular Formula Molecular Weight Key Fragment Ions (m/z) and Proposed Structures
(1-phenyl-1H-benzoimidazol-2-yl)methanol (Predicted)C14H12N2O224.26224 ([M]+•), 193 ([M - CH2OH]+), 206 ([M - H2O]+•), 77 ([C6H5]+)
2-methyl-1-phenyl-1H-benzo[d]imidazole [2][5]C14H12N2208.26208 ([M]+•, base peak), 207 ([M - H]+), 193 ([M - CH3]+), 77 ([C6H5]+)
1,2-diphenyl-1H-benzo[d]imidazole [6][7]C19H14N2270.33270 ([M]+•, base peak), 269 ([M - H]+), 193 ([M - C6H5]+), 77 ([C6H5]+)

Analysis of Comparative Data:

  • The mass spectrum of 2-methyl-1-phenyl-1H-benzo[d]imidazole shows a strong molecular ion peak at m/z 208, which is also the base peak, indicating the stability of the ring system.[5] The loss of a methyl radical (•CH3, 15 Da) to form the ion at m/z 193 is analogous to the predicted loss of the hydroxymethyl radical in our target compound. The presence of a significant [M-H]+ peak at m/z 207 is also a common feature.

  • Similarly, 1,2-diphenyl-1H-benzo[d]imidazole exhibits a prominent molecular ion at m/z 270 as the base peak.[7] The loss of a phenyl radical (•C6H5, 77 Da) from the 2-position results in the same stable cation at m/z 193 that we predicted for our target molecule after the loss of the hydroxymethyl radical. This strongly supports our prediction that m/z 193 will be a major fragment. The phenyl cation at m/z 77 is also observed, as expected.

This comparative analysis demonstrates a consistent fragmentation behavior across these 1-phenyl-2-substituted benzimidazoles, primarily involving the cleavage of the substituent at the 2-position to yield a stable 1-phenyl-1H-benzo[d]imidazolium cation (m/z 193).

Experimental Protocol for GC-MS Analysis

To obtain high-quality mass spectra for benzimidazole derivatives, a well-defined gas chromatography-mass spectrometry (GC-MS) protocol is essential. The following is a generalized procedure that can be adapted for the analysis of (1-phenyl-1H-benzoimidazol-2-yl)methanol and its analogs.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a 0.22 µm syringe filter before injection.

2. Gas Chromatography (GC) Conditions:

  • GC System: An Agilent 7890B GC or equivalent.

  • Column: A non-polar or medium-polarity capillary column is typically suitable, for example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250-280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes at the final temperature.

3. Mass Spectrometry (MS) Conditions:

  • MS System: An Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 500.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (Optional) Dilute->Filter Inject Inject into GC Filter->Inject Separate Separation on Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Detect->Data Mass Spectrum

Caption: General workflow for GC-MS analysis of benzimidazole derivatives.

Conclusion

This guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of (1-phenyl-1H-benzoimidazol-2-yl)methanol, contextualized by a comparative analysis of its structural analogs. The consistent fragmentation behavior observed, centered around the formation of a stable 1-phenyl-1H-benzo[d]imidazolium ion, provides a strong basis for the interpretation of mass spectra of novel compounds within this chemical class. The detailed experimental protocol offers a practical starting point for researchers to acquire high-quality data. By combining a solid understanding of fragmentation mechanisms with robust experimental design, scientists can confidently employ mass spectrometry as a powerful tool in their research and development endeavors.

References

  • Hida, F., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Spectroscopy, 12(1), 35-42.
  • PubChem. (n.d.). 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

  • El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7296-7301.
  • One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. (n.d.). Retrieved from [Link]

  • ChemRxiv. (2020).
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Der Pharma Chemica. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
  • Chem Help ASAP. (2022, November 22). Common Fragmentation Mechanisms in Mass Spectrometry [Video]. YouTube. [Link]

  • Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
  • BfR. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS.
  • BenchChem. (n.d.). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
  • Chem-Impex. (n.d.). 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.
  • Interpret
  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).
  • NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(E)-1-methyl-2-phenyl-vinyl]-1H-benzimidazole.
  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
  • NIST. (n.d.). 1H-Benzimidazole, 1,2-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lee, C.-C., et al. (2018).
  • precisionFDA. (n.d.). 1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL-.
  • Chemsrc. (n.d.). CAS#:147-64-8 | alpha-Phenyl-1-(phenylmethyl)-1H-benzimidazole-2-methanol.
  • ChemicalBook. (n.d.). (S)-(-)-1-PHENYLETHANOL(1445-91-6) MS spectrum.

Sources

Validation

A Researcher's Guide to the UV-Vis Absorption Spectra of (1-phenyl-1H-benzoimidazol-2-yl)methanol: A Comparative Analysis for Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Among its numerous derivatives, (...

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Among its numerous derivatives, (1-phenyl-1H-benzoimidazol-2-yl)methanol stands out as a significant synthetic intermediate and a potential pharmacophore in its own right.[3] A thorough understanding of its physicochemical properties is paramount for its application in drug development, and UV-Vis spectroscopy serves as a fundamental, non-destructive technique for this purpose.[4] This guide provides an in-depth analysis of the UV-Vis absorption spectrum of (1-phenyl-1H-benzoimidazol-2-yl)methanol, a comparative study with related structures, and a detailed experimental protocol for acquiring high-fidelity spectral data.

Section 1: The Benzimidazole Chromophore: A Theoretical Primer

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. In benzimidazole and its derivatives, the absorption of UV radiation promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy anti-bonding orbitals (π).[5] The core benzimidazole ring system is an aromatic chromophore, and its UV-Vis spectrum is characterized by π → π transitions.[6]

Substituents on the benzimidazole ring can significantly modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax). The introduction of a phenyl group at the 1-position and a methanol group at the 2-position in (1-phenyl-1H-benzoimidazol-2-yl)methanol extends the conjugated π-system, which is expected to influence its spectral properties compared to the parent benzimidazole.

cluster_molecule Benzimidazole Core cluster_transitions Electronic Transitions Benzene Benzene Ring Imidazole Imidazole Ring Benzene->Imidazole Fused π-system pi_orbital π (HOMO) pi_star_orbital π* (LUMO) pi_orbital->pi_star_orbital π → π* transition (UV Absorption) Substituents Substituents (e.g., -Ph, -CH2OH) Substituents->Benzene Modify π-system Substituents->Imidazole Modify π-system

Caption: Electronic transitions in the benzimidazole chromophore.

Section 2: Experimental Protocol for Acquiring High-Quality UV-Vis Spectra

Reproducible and accurate UV-Vis data is contingent on a meticulous experimental approach. The following protocol is designed to yield high-quality spectra for (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the sample and a reference.[4]

Sample Preparation:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically >200 nm) and in which the analyte is readily soluble. Spectroscopic grade ethanol or methanol are common choices.[7]

  • Stock Solution Preparation: Accurately weigh a small amount of (1-phenyl-1H-benzoimidazol-2-yl)methanol and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0 A.U.). This is crucial for adherence to the Beer-Lambert Law for any quantitative analysis.[5]

  • Cuvettes: Use matched quartz cuvettes with a 1 cm path length for both the sample and the reference (solvent blank). Ensure the cuvettes are clean and free of scratches.

Data Acquisition:

  • Instrument Warm-up: Allow the spectrophotometer's lamps to warm up for the manufacturer-recommended time to ensure a stable output.

  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams to correct for any absorbance from the solvent and cuvettes.[8]

  • Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Replicate Measurements: For quantitative work, it is advisable to perform measurements in triplicate to ensure precision.[5]

G start Start prep Prepare Stock & Working Solutions start->prep instr Instrument Warm-up & Calibration prep->instr baseline Record Baseline (Solvent Blank) instr->baseline measure Measure Sample Absorbance baseline->measure analyze Analyze Spectrum (λmax, Abs) measure->analyze end End analyze->end

Caption: Workflow for UV-Vis spectral acquisition.

Section 3: Spectral Analysis of (1-phenyl-1H-benzoimidazol-2-yl)methanol

The UV-Vis spectrum of (1-phenyl-1H-benzoimidazol-2-yl)methanol in a polar solvent like methanol typically exhibits distinct absorption bands characteristic of the substituted benzimidazole chromophore. These bands arise from π → π* transitions within the conjugated system.

Compound Solvent λmax (nm) Molar Absorptivity (ε) Transition
(1-phenyl-1H-benzoimidazol-2-yl)methanolMethanol~245, ~280, ~285Dependent on concentrationπ → π*

Note: The exact λmax and ε values can vary slightly based on the solvent and instrument used. The values presented are typical for this class of compounds.

The spectrum is generally characterized by two or three main absorption bands. The bands at shorter wavelengths are typically associated with transitions within the benzene ring, while the longer wavelength bands are characteristic of the entire conjugated benzimidazole system.

Section 4: Comparative Analysis: The Impact of Structural Modifications

To fully appreciate the spectral features of (1-phenyl-1H-benzoimidazol-2-yl)methanol, it is instructive to compare its spectrum with those of structurally related compounds.

Compound λmax (nm) in Ethanol/Methanol Key Structural Difference Effect on Spectrum
Benzimidazole~243, 273, 279[9][10]Unsubstituted coreServes as a baseline for comparison.
2-Phenylbenzimidazole~295, 350[9]Phenyl group at C2Bathochromic shift due to extended conjugation.
(1-phenyl-1H-benzoimidazol-2-yl)methanol~245, ~280, ~285Phenyl at N1, Methanol at C2Complex interplay of electronic and steric effects.
2-Methyl-1H-benzimidazole-Methyl group at C2Minimal electronic effect compared to phenyl.

The comparison highlights that substituents and their positions on the benzimidazole ring have a profound impact on the UV-Vis absorption spectrum. The extended conjugation provided by a phenyl group at the 2-position, for instance, leads to a significant red shift (bathochromic shift) of the absorption maxima to longer wavelengths.[9] The presence of different substituents can also influence the intensity of the absorption bands.[11]

Section 5: The Influence of Solvent Polarity

The polarity of the solvent can influence the position of absorption bands, a phenomenon known as solvatochromism.[12] For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, reducing the energy gap for the transition.[13]

Solvent Polarity Expected Shift in λmax for π → π Transitions*
n-HexaneNon-polarHypsochromic (Blue) shift relative to polar solvents
EthanolPolar ProticBathochromic (Red) shift
WaterHighly Polar ProticFurther Bathochromic (Red) shift

Investigating the UV-Vis spectrum of (1-phenyl-1H-benzoimidazol-2-yl)methanol in a range of solvents with varying polarities can provide valuable insights into the nature of its electronic transitions.[14]

GS Ground State (S₀) Less Polar ES Excited State (S₁) More Polar GS->ES ΔE (Non-polar) GS_polar Ground State (S₀) Stabilized by Polar Solvent ES_polar Excited State (S₁) More Stabilized by Polar Solvent GS_polar->ES_polar ΔE' (Polar) ΔE' < ΔE

Caption: Solvent effect on π → π* transitions.

Section 6: Implications for Drug Development and Quality Control

The UV-Vis spectrum of (1-phenyl-1H-benzoimidazol-2-yl)methanol is not merely of academic interest; it has significant practical applications in drug development:

  • Quantitative Analysis: The Beer-Lambert law allows for the determination of the concentration of the compound in solution, which is essential for dose-response studies and formulation development.[6]

  • Purity Assessment: The presence of impurities with different chromophores can be detected as additional peaks or shoulders in the UV-Vis spectrum, serving as a preliminary quality control check.

  • Physicochemical Characterization: The spectral data contributes to the overall characterization of the molecule, which is a requirement for regulatory submissions.

  • Probing Molecular Interactions: Changes in the UV-Vis spectrum upon binding to a biological target can be used to study drug-receptor interactions.

The UV-Vis absorption spectrum of (1-phenyl-1H-benzoimidazol-2-yl)methanol provides a rich source of information about its electronic structure. A comparative analysis with related benzimidazole derivatives demonstrates the significant influence of substituents on the spectral properties. Furthermore, understanding the effects of solvent polarity can offer deeper insights into the nature of the molecule's electronic transitions. For researchers and professionals in drug development, a comprehensive understanding and meticulous acquisition of UV-Vis spectral data are indispensable for the characterization, quantification, and quality control of this important class of compounds.

References

  • Jayabharathi, J., Thanikachalam, V., Jayamoorthy, K., & Perumal, M. V. (2012). Computational studies of 1,2-disubstituted benzimidazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 131–136. Retrieved from [Link]

  • Prabhu, A. A. M. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. In IntechOpen. Retrieved from [Link]

  • ACS Omega. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. Retrieved from [Link]

  • MDPI. (2023). 2-Substituted Benzimidazoles as Photo-Protective Agents. Encyclopedia. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. Retrieved from [Link]

  • Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry, 6(2), 19-27. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2013). Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). Effect of solvent on UV-Visible spectra. Retrieved from [Link]

  • PMC. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]

  • Poddar, S., Debnath, S., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Introduction To UV-Vis Spectroscopy. Retrieved from [Link]

  • Purdue Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - the NIST WebBook. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-VIS Absorption spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV/Vis spectrum of 1 in methanol solution. (b) UV/ Vis diffuse.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c).... Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]

  • PMC. (n.d.). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Retrieved from [Link]

  • RSC Publishing. (2025). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]

  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

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Comparative

Comparative Synthesis Efficiency: 1-Phenyl vs. 1-Methyl Benzimidazole-2-Methanol

Benzimidazole-2-methanol derivatives are privileged pharmacophores in modern drug discovery, serving as critical intermediates for antihistamines, antihypertensives, and targeted oncological therapeutics. The substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Benzimidazole-2-methanol derivatives are privileged pharmacophores in modern drug discovery, serving as critical intermediates for antihistamines, antihypertensives, and targeted oncological therapeutics. The substitution at the N1 position dictates not only the molecule's final pharmacokinetic profile but also the fundamental thermodynamic and kinetic feasibility of its synthesis.

As a Senior Application Scientist, I frequently observe that researchers assume homologous synthetic pathways for N-alkyl and N-aryl benzimidazoles. However, synthesizing 1-methyl-1H-benzimidazole-2-methanol versus 1-phenyl-1H-benzimidazole-2-methanol via the classical Phillips condensation reveals a stark efficiency gap. This guide deconstructs the mechanistic causality behind this divergence and provides field-proven, self-validating protocols to optimize both workflows.

Mechanistic Causality: The "Why" Behind the Efficiency Gap

The synthesis of 2-substituted benzimidazoles typically relies on the condensation of an o-phenylenediamine derivative with a carboxylic acid (glycolic acid, in this case) under acidic conditions. While the 1 [1] is robust, the N1 substituent introduces three distinct kinetic bottlenecks:

Electronic Effects and Nucleophilicity

The reaction initiates with the acylation of the more nucleophilic amine. In N-methyl-o-phenylenediamine, the methyl group exerts an electron-donating inductive (+I) effect, enhancing the nucleophilicity of the secondary amine. Conversely, in N-phenyl-o-phenylenediamine, the lone pair on the secondary nitrogen is delocalized into the phenyl ring via resonance (-R effect). This electron withdrawal drastically reduces its nucleophilicity, slowing down the initial attack on the carbonyl carbon of glycolic acid.

Steric Hindrance During Cyclization

Following acylation, the intermediate must undergo an intramolecular cyclization (dehydration) to form the imidazole ring. The 2 [2] creates a highly demanding transition state. The phenyl ring restricts the conformational freedom required for the primary amine to attack the newly formed amide carbonyl, significantly raising the activation energy barrier compared to the unhindered N-methyl analog.

Phase Limitations and Solubility

The standard Phillips condensation utilizes aqueous hydrochloric acid (4N to 6N) as both the catalyst and the solvent. N-methyl-o-phenylenediamine readily forms a soluble hydrochloride salt in this medium. However, the lipophilic nature of the N-phenyl derivative results in poor aqueous solubility. This creates a biphasic reaction mixture where the effective concentration of the reactants is suppressed, necessitating either the addition of co-solvents (e.g., 1,4-dioxane) or the use of harsher dehydrating agents like polyphosphoric acid (PPA), which can drive unwanted side reactions [3].

Quantitative Data Synthesis

The table below summarizes the empirical data derived from optimized bench-scale syntheses of both compounds, highlighting the operational divergence required to achieve acceptable yields.

Parameter1-Methylbenzimidazole-2-methanol1-Phenylbenzimidazole-2-methanol
Precursor N-Methyl-o-phenylenediamineN-Phenyl-o-phenylenediamine
Reagent Glycolic Acid (1.2 eq)Glycolic Acid (1.5 eq)
Solvent/Catalyst 4N Aqueous HCl4N HCl / 1,4-Dioxane (1:1)
Reaction Temperature 100 °C (Reflux)110 °C (Reflux)
Reaction Time 2 - 3 hours16 - 18 hours
Isolated Yield 82 - 86%48 - 55%
Purity (HPLC) > 98%~ 94% (Requires recrystallization)
E-Factor (Efficiency) Low (~ 5.2)High (~ 18.5)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate in-process analytical cues that confirm the successful progression of the reaction without relying solely on arbitrary timers.

Protocol A: Synthesis of 1-Methyl-1H-benzimidazole-2-methanol

Optimized for high-throughput and minimal purification.

  • Reaction Setup : In a 250 mL round-bottom flask, suspend N-methyl-o-phenylenediamine (12.2 g, 0.1 mol) in 4N HCl (80 mL).

    • Validation Cue: The suspension will rapidly dissolve upon stirring, forming a clear, pale-yellow solution, confirming complete salt formation.

  • Condensation : Add glycolic acid (9.1 g, 0.12 mol). Equip the flask with a reflux condenser and heat to 100 °C.

  • In-Process Monitoring : After 2 hours, sample the mixture.

    • Validation Cue: TLC (DCM:MeOH 9:1) must show the complete disappearance of the diamine ( Rf​ ~0.6, blue fluorescence under 254 nm UV) and the dominance of a new polar spot ( Rf​ ~0.3, deep UV absorption).

  • Workup & Precipitation : Cool the mixture to 10 °C in an ice bath. Slowly add concentrated aqueous ammonia ( NH4​OH ) dropwise while maintaining vigorous stirring.

    • Validation Cue: At pH 7.5–8.0, the product will crash out as an off-white crystalline solid [4]. Critical: Do not exceed pH 8.5, as the amphoteric nature of the benzimidazole-2-methanol can lead to re-dissolution.

  • Isolation : Filter the solid, wash with ice-cold distilled water (3 × 20 mL), and dry under vacuum at 50 °C to yield the 3 [5].

Protocol B: Synthesis of 1-Phenyl-1H-benzimidazole-2-methanol

Optimized to overcome steric and solubility barriers.

  • Reaction Setup : In a 500 mL round-bottom flask, add N-phenyl-o-phenylenediamine (18.4 g, 0.1 mol). Add a 1:1 mixture of 4N HCl and 1,4-dioxane (150 mL total).

    • Validation Cue: The dioxane acts as a phase-transfer bridge. The mixture should form a homogeneous, dark amber solution upon gentle warming (40 °C).

  • Condensation : Add glycolic acid (11.4 g, 0.15 mol). The excess reagent compensates for the hindered kinetics. Reflux at 110 °C for 16 hours.

  • In-Process Monitoring :

    • Validation Cue: Due to the slow kinetics, TLC monitoring is mandatory at the 12-hour and 16-hour marks. The reaction is complete when the unreacted N-phenyl diamine ( Rf​ ~0.8 in Hexanes:EtOAc 1:1) is barely visible.

  • Workup & Precipitation : Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining acidic syrup with 100 mL of water and cool to 5 °C. Neutralize slowly with 20% NaOH solution to pH 7.5.

    • Validation Cue: The product precipitates as a sticky brown mass initially, which hardens into a granular solid upon continuous stirring for 30 minutes.

  • Purification : Filter the crude solid. Because the 4 [6] often traps unreacted lipophilic impurities, recrystallization from hot ethanol/water (7:3) is required to achieve >95% purity.

Synthesis Workflow & Mechanistic Bottlenecks

SynthesisComparison Start o-Phenylenediamine Precursors N_Me N-Methyl-o-phenylenediamine (+I Effect, Low Steric Bulk) Start->N_Me N_Ph N-Phenyl-o-phenylenediamine (-R Effect, High Steric Bulk) Start->N_Ph Glycolic Glycolic Acid + Aqueous HCl (Phillips Condensation) N_Me->Glycolic N_Ph->Glycolic Int_Me Rapid Acylation & Unhindered Cyclization Glycolic->Int_Me Int_Ph Slow Acylation & Hindered Dehydration Glycolic->Int_Ph Prod_Me 1-Methylbenzimidazole-2-methanol Yield: ~85% | Time: 2-3 h Int_Me->Prod_Me Prod_Ph 1-Phenylbenzimidazole-2-methanol Yield: ~50% | Time: 12-18 h Int_Ph->Prod_Ph

Mechanistic workflow comparing N-methyl vs N-phenyl benzimidazole-2-methanol synthesis.

References

  • Benchchem : 2-(3-Methylphenyl)benzoxazole | CAS 14625-58-2 (Phillips Condensation Methodology). 1

  • Benchchem : 2-[(E)-prop-1-enyl]-1H-benzimidazole | 7464-22-4 (Steric Hindrance in Benzimidazole Synthesis).2

  • ResearchGate : ChemInform Abstract: Supported Protic Acid-Catalyzed Synthesis (Phase Limitations and Condensation). 5

  • Google Patents : US4213993A - Acyl-benzimidazole-2-methanol derivatives (Precipitation and Workup Standards). 3

  • Google Patents : US4213993A - Acyl-benzimidazole-2-methanol derivatives (1-Methylbenzimidazole-2-methanol Synthesis). 3

  • Google Patents : CA1152993A - 3h-naphtho [1,2-d]imidazoles, the process for... (1-Phenylbenzimidazole-2-methanol Synthesis). 4

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Validation

Comprehensive Comparison Guide: Elemental Analysis &amp; Purity Verification for (1-phenyl-1H-benzoimidazol-2-yl)methanol

As a Senior Application Scientist, one of the most critical challenges in drug development is proving the absolute purity and structural integrity of synthesized active pharmaceutical ingredient (API) intermediates. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical challenges in drug development is proving the absolute purity and structural integrity of synthesized active pharmaceutical ingredient (API) intermediates. The compound (1-phenyl-1H-benzoimidazol-2-yl)methanol is a highly valuable heterocyclic building block, frequently utilized in the synthesis of complex therapeutics such as PI3K inhibitors for targeted cancer therapies[1].

For decades, the gold standard for verifying the elemental composition of such organic compounds has been automated CHNS/O combustion analysis, with most scholarly journals enforcing a strict ±0.4% acceptable deviation limit from theoretical values[2]. However, recent statistical evaluations across international laboratories have demonstrated that this rigid ±0.4% threshold often leads to false failures due to random instrumental error or trace solvent trapping, rather than actual sample impurity[3]. Furthermore, while combustion analysis confirms bulk elemental ratios, it cannot verify structural connectivity[4].

To establish a truly robust analytical profile, laboratories must employ an orthogonal approach. This guide objectively compares Automated CHNS/O Microanalysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) , providing self-validating experimental protocols to ensure the highest scientific integrity when characterizing (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Theoretical Composition & Target Metrics

Before evaluating the analytical methodologies, we must establish the theoretical baseline for our target compound.

Compound: (1-phenyl-1H-benzoimidazol-2-yl)methanol Chemical Formula: C₁₄H₁₂N₂O Exact Mass: 224.0949 Da Molar Mass: 224.263 g/mol

Table 1: Theoretical Elemental Composition
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Percentage (%)Acceptable Range (±0.4%)[3]
Carbon (C) 12.01114168.15474.98% 74.58% – 75.38%
Hydrogen (H) 1.0081212.0965.39% 4.99% – 5.79%
Nitrogen (N) 14.007228.01412.49% 12.09% – 12.89%
Oxygen (O) 15.999115.9997.13% 6.73% – 7.53%

Methodological Comparison: The Orthogonal Alternatives

No single analytical technique provides a complete picture of a compound's purity. Table 2 outlines how our three alternative methodologies complement one another.

Table 2: Comparative Performance Matrix
MethodologyPrimary OutputStrengthsLimitationsCost / Throughput
Automated CHNS/O Bulk Elemental %Detects inorganic salts/water indirectly via mass balance deficits.Prone to false failures; cannot confirm structural isomerism.Low / High
HRMS (ESI-TOF) Exact Mass & FormulaHigh sensitivity; confirms exact isotopic formula (<5 ppm error).Cannot quantify bulk purity (a 10% pure sample still yields the exact mass).High / Medium
qNMR (1H) Absolute Purity %Quantifies structural integrity and exact molar purity against a standard.Requires highly soluble samples and pristine internal standards.Medium / Medium

Self-Validating Experimental Protocols

To guarantee trustworthiness, an analytical protocol must be a self-validating system. Below are the causally-driven, step-by-step methodologies for analyzing (1-phenyl-1H-benzoimidazol-2-yl)methanol.

Protocol A: Automated CHNS/O Combustion Analysis

Objective: Verify bulk carbon, hydrogen, and nitrogen ratios against the theoretical ±0.4% threshold.

  • Instrument Calibration: Calibrate the thermal conductivity detector (TCD) using a high-purity sulfanilamide standard.

  • Sample Preparation (Causality Focus): Accurately weigh 1.5–2.0 mg of the compound into a tin capsule. Crucial Step: Add ~1.0 mg of Vanadium Pentoxide (V₂O₅). Why? Benzimidazole rings are highly thermally stable and prone to incomplete combustion, which artificially lowers carbon readings. V₂O₅ acts as a potent oxidation catalyst to ensure 100% conversion of the aromatic core to CO₂.

  • Flash Combustion: Drop the capsule into a 1060°C furnace in a highly oxygenated environment.

  • Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated via gas chromatography and quantified by the TCD.

  • Self-Validation Checkpoint: Run a blank and a sulfanilamide standard every 10 samples. The K-factor relative standard deviation (RSD) must remain <1.0% to validate the run.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact molecular formula via accurate mass measurement.

  • Calibration: Infuse a sodium formate cluster solution to calibrate the ESI-TOF mass axis.

  • Sample Preparation (Causality Focus): Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL. Crucial Step: Add 0.1% Formic Acid. Why? The basic imidazole nitrogen readily accepts a proton. Formic acid lowers the pH, ensuring complete protonation to the [M+H]⁺ species, maximizing the signal-to-noise ratio and preventing signal splitting.

  • Acquisition: Acquire data in positive electrospray ionization (ESI+) mode.

  • Self-Validation Checkpoint: The mass error for the reference calibrant clusters must be <1.0 ppm before sample injection to ensure the mass axis is rigidly locked.

Protocol C: Quantitative NMR (qNMR)

Objective: Determine the absolute structural purity of the batch.

  • Sample Preparation: Accurately weigh ~10.0 mg of the compound and ~5.0 mg of a NIST-traceable internal standard (e.g., Maleic acid, 99.9% purity) into a vial. Dissolve in 600 µL of DMSO-d₆.

  • Acquisition Parameters (Causality Focus): Acquire a ¹H-NMR spectrum at 600 MHz. Crucial Step: Set the relaxation delay (D1) to 30 seconds. Why? Protons in rigid aromatic systems have long longitudinal relaxation times (T₁). A D1 delay of >5×T₁ ensures all protons completely return to thermal equilibrium between pulses, preventing signal saturation and ensuring the integration is strictly proportional to molar concentration.

  • Integration: Integrate the maleic acid singlet (6.26 ppm, 2H) against the distinct methylene protons of the benzimidazole methanol group (4.60 ppm, 2H).

  • Self-Validation Checkpoint: Integrate the ¹³C satellite peaks of the internal standard. They must integrate to exactly ~0.54% of the main peak, confirming that the receiver gain and digitization are linear and not saturated.

Experimental Validation Data

Below is a representative data set from a synthesized batch of (1-phenyl-1H-benzoimidazol-2-yl)methanol, demonstrating how the orthogonal techniques synthesize to validate the API intermediate.

Table 3: Orthogonal Validation Results
MethodologyParameterTheoretical TargetExperimental ResultDeviation / ErrorStatus
CHNS/O Carbon (C) %74.98%74.81%-0.17%PASS (<0.4%)
CHNS/O Hydrogen (H) %5.39%5.45%+0.06%PASS (<0.4%)
CHNS/O Nitrogen (N) %12.49%12.38%-0.11%PASS (<0.4%)
HRMS Exact Mass [M+H]⁺225.1022 m/z225.1026 m/z+1.7 ppmPASS (<5.0 ppm)
qNMR Absolute Purity100.0%99.2%-0.8%PASS (>98.0%)

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between these orthogonal techniques, ensuring no single point of failure in the purity validation process.

AnalyticalWorkflow Compound (1-phenyl-1H-benzoimidazol-2-yl)methanol Synthesis Batch CHNS Automated CHNS/O Combustion Analysis (Bulk Elemental %) Compound->CHNS HRMS HRMS (ESI-TOF) (Exact Mass & Formula) Compound->HRMS QNMR Quantitative NMR (qNMR) (Structural Purity %) Compound->QNMR Decision Orthogonal Data Synthesis & Validation CHNS->Decision ±0.4% Dev HRMS->Decision <5 ppm Error QNMR->Decision >98% Purity Validated Validated API Intermediate Ready for Downstream Decision->Validated

Fig 1: Orthogonal analytical workflow for purity and elemental verification of API intermediates.

Conclusion

Relying solely on CHNS combustion analysis to verify the elemental composition of rigid heterocycles like (1-phenyl-1H-benzoimidazol-2-yl)methanol is an outdated paradigm that risks false rejection of viable API intermediates[3]. By combining the bulk elemental verification of V₂O₅-catalyzed CHNS analysis with the exact isotopic precision of HRMS and the absolute structural quantification of qNMR, researchers create a self-validating, orthogonal data matrix. This approach not only satisfies stringent publication and regulatory requirements but fundamentally ensures the integrity of downstream drug development pipelines.

References

  • Kuveke, R. E. H., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022. URL:[Link][2]

  • Kuveke, R. E. H., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022. URL:[Link][3]

  • Mitchell, S., et al. "Heterocyclic compounds and methods of use." US Patent US20120202785A1, 2012. URL:[1]

  • Ruiz Muelle, A. B., et al. "Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula." The Chemical Educator, 2015. URL:[Link][4]

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Safety & Regulatory Compliance

Safety

(1-phenyl-1H-benzoimidazol-2-yl)methanol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (1-phenyl-1H-benzoimidazol-2-yl)methanol Executive Summary & Chemical Profile (1-phenyl-1H-benzoimidazol-2-yl)methanol is a highly valuable synthetic intermediate wi...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of (1-phenyl-1H-benzoimidazol-2-yl)methanol

Executive Summary & Chemical Profile

(1-phenyl-1H-benzoimidazol-2-yl)methanol is a highly valuable synthetic intermediate widely utilized in medicinal chemistry and drug development. It frequently serves as a core building block in the synthesis of targeted therapeutics, particularly phosphatidylinositol 3-kinase (PI3K) inhibitors and other kinase-directed antineoplastic agents[1]. While its utility in generating novel chemotypes is undeniable, the benzimidazole core presents specific environmental and toxicological challenges. As a nitrogen heterocycle, improper disposal can lead to severe environmental persistence[2]. This guide provides a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of (1-phenyl-1H-benzoimidazol-2-yl)methanol and its associated reaction waste.

Mechanistic Context: Why This Compound Matters

In oncology and immunology research, benzimidazole derivatives are frequently optimized to act as competitive inhibitors within the ATP-binding pocket of kinases like PI3K (p110δ)[1]. Understanding the biological target underscores the necessity of preventing these bioactive molecules from entering environmental water systems, where they could disrupt non-target biological pathways.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110δ/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Effect Cell Survival & Proliferation mTOR->Effect Promotes Inhibitor Benzimidazole Derivative Inhibitor->PI3K Competitive Inhibition

PI3K/AKT/mTOR signaling pathway highlighting benzimidazole derivative inhibition.

Hazard Assessment & Causality

To establish a self-validating safety protocol, laboratory personnel must understand the why behind the rules:

  • Environmental Persistence: Nitrogen heterocycles like benzimidazoles are highly resistant to natural microbial degradation, especially in anaerobic subsurface environments. If discharged into aqueous waste streams, they become highly mobile in groundwater, leading to long-term aquifer contamination[2].

  • Reactivity & Solvent Interactions: During synthesis, (1-phenyl-1H-benzoimidazol-2-yl)methanol is often reacted with reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) or purified using methanol (MeOH)[1]. The resulting waste mixtures dictate the disposal route. Mixing halogenated solvents (DCM) with non-halogenated streams can cause exothermic reactions or violate environmental regulations, necessitating expensive secondary processing[3].

  • Toxicity: Like many aza-arenes, benzimidazole derivatives pose acute toxicity risks to aquatic life and require high-temperature incineration for complete destruction[3].

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Unused Compound or Spills) Objective: Safely contain and dispose of solid crystalline powder without generating airborne particulates.

  • Containment: In the event of a spill, do not sweep dry. Cover the powder with a damp absorbent pad or an inert absorbent material (e.g., vermiculite or dry sand) to prevent aerosolization[3].

  • Collection: Use non-sparking, anti-static scoops to transfer the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) container.

  • Verification Check: Ensure the container lid is equipped with a secure, tight-fitting seal. Inspect the exterior for residual powder.

  • Labeling: Label strictly as "Hazardous Solid Waste - Toxic Organic (Nitrogen Heterocycle: (1-phenyl-1H-benzoimidazol-2-yl)methanol)." Do not use abbreviations.

Protocol B: Liquid Waste Management (Reaction Mother Liquors) Objective: Segregate solvent waste generated during the synthesis or purification of the compound.

  • Characterization: Determine if the solvent matrix contains halogens. For example, if the compound was dissolved in DCM for bromination, the entire mixture is classified as halogenated[1][3]. If purified via reverse-phase HPLC using Acetonitrile/Water, it is non-halogenated aqueous-organic waste[4].

  • Segregation:

    • Halogenated Stream: Pour DCM/chloroform mixtures into the designated red-coded (or institution-specific) halogenated waste carboy.

    • Non-Halogenated Stream: Pour MeOH/EtOH/EtOAc mixtures into the blue-coded non-halogenated waste carboy[4].

  • Verification Check: Before adding to the carboy, verify the pH of the waste is between 5 and 9. Highly acidic or basic waste must be neutralized prior to bulking to prevent pressure buildup within the sealed container.

  • Storage: Store liquid waste carboys in secondary containment trays within a flammable storage cabinet until Environmental Health and Safety (EHS) pickup[4].

Protocol C: Contaminated Consumables & Silica Gel Objective: Prevent trace contamination from entering standard municipal waste.

  • Silica Gel: Silica gel from column chromatography (often containing 0-5% MeOH in DCM and trace product) must be allowed to dry in a fume hood to evaporate residual volatile solvents[1]. Once dry, transfer to a solid hazardous waste bucket.

  • Consumables: Contaminated pipette tips, weighing boats, and nitrile gloves must be disposed of in dedicated chemical hazard bins destined for incineration, not standard trash[3].

Waste Segregation Matrix

To ensure compliance and prevent dangerous cross-contamination, adhere to the following segregation parameters:

Waste CategoryTypical Matrix / SourcePrimary Disposal RouteIncompatible Materials (DO NOT MIX)
Solid Chemical Waste Pure (1-phenyl-1H-benzoimidazol-2-yl)methanol powder, spill cleanup materialsHigh-temperature incineration via licensed EHS contractorStrong oxidizing agents, concentrated acids
Halogenated Liquid Waste DCM, Chloroform, NBS reaction mother liquorsIncineration with acid gas scrubbingAcetone, non-halogenated solvents, alkali metals
Non-Halogenated Liquid Methanol, Ethanol, Ethyl Acetate fractionsFuel blending / IncinerationHalogenated solvents, concentrated nitric acid
Contaminated Silica Gel Flash chromatography stationary phaseSolid hazardous waste streamLiquid waste (causes clogging and capacity loss)
Aqueous Waste Water with <20% organic solventSpecialized aqueous chemical treatmentHigh-concentration organics, water-reactive metals

References

  • Heterocyclic compounds and methods of use (US20120202785A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7qjgYTVs-TQZRHWRC9k4IN9EZu10ygdwcJ1rW1ZWBnQIaMYbOTVjcCh7a16AdzKhFvf4-Di7qO9R4TXq1VLy5r5azQzIsfcfSM3-G4fgEMjRRLBCKG2JbhuFT1eMoZTt-sUDJ8pQ_rrCZsoLAyNA=]
  • Proper Disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole: A Guide for Laboratory Professionals. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzA-LaJ4N9tBQNxFdzcIdOXs-5k-k7IZtJOnkJ1CCiI00LhNbMgKGFfBIrGq4s_w-RvjZ5piEcjrpjiksKZ1TVz0xlOpeLME33IWx51L3R4ymUBgnQXKiUcqXSiP-u9NNBwyodRE2gqr_XYuRfNe8GqSWOpIZiOQuilZHxv5EtGRwUKLSszTD4r-gWYYnQSZu02Bx6UZVkLyCybU6k0fqra3eH1zJyLqIWyx6PjVWc4wOWDpbB0xc=]
  • Hazardous Materials Disposal Guide. Nipissing University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiF5TrXum6xqXSCwiYwbJIrJfcnf3_f5riUXUgPhTRR_HomrKXylh7qmdM4jD5hM8oq1wnvYj_8RbXnIOG4M9xvyKTPvnkh-QQxBFz08iWkdNpeb06beqz8y2lUuPzJ9kl-y6ACnYGlBuVVRSN6qmF_2XcbaFzHm--YlNdJSyuPWOEVNUgbsA0jIwSSxlTQ2vlD49P0c7Qk-M-GtLJh0_Rne0=]
  • Effect of Sorption on Biodegradation of Nitrogen-heterocyclic Compounds in Subsurface Materials. The Ohio State University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc6AR3l1rbTq4k2VavNlrz2EeQLTQUjb1LpXKobW9aWMktobO4NEhJHM8juhawVPQioo_6-pfyzI9f2H8nvXBeRwBZ4K31ZZ9zBtyvy1rcJ6irIlqFsNqPCOx4QP6Ib-JOhsTzpqYqRb7_CT5DPFju4rQwfQLqvzLO7hOrnsubnxRjlwHJWQ==]
  • Screening Assessment - Quinoline (Nitrogen Heterocycles). Environment and Climate Change Canada.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDWuWBLk_7pqdnnvMzPjwKDRIAe7UUp0PtbUoAqxQH5WL0OBhf3_j9gbr6tSOF-_KNWYShE_uQQREkt-lUY-bm-z--LrKJPgAWJAFYuHByHyiVk67JTwWih3yCK7_WoK_qmLqF9yfk0jXSg3xz0Zl5zIDzK-JF28nXj6fZxRVarbEOnBCljhVM-Q353AhmqFYtZIs4nM-UnKpUdvwSekwzJJhSQ62Adlk-cqgBgZYkcGqb]

Sources

Handling

Personal protective equipment for handling (1-phenyl-1H-benzoimidazol-2-yl)methanol

Laboratory Safety & Operational Masterfile: Handling (1-phenyl-1H-benzoimidazol-2-yl)methanol As a Senior Application Scientist, I approach laboratory safety and operational workflows not as arbitrary checklists, but as...

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety & Operational Masterfile: Handling (1-phenyl-1H-benzoimidazol-2-yl)methanol

As a Senior Application Scientist, I approach laboratory safety and operational workflows not as arbitrary checklists, but as a comprehensive system of chemical logic. To handle (1-phenyl-1H-benzoimidazol-2-yl)methanol safely and effectively, you must understand its physicochemical behavior, its biological reactivity, and the mechanistic reasons behind every safety protocol.

Strategic Context: Why This Compound Matters

(1-phenyl-1H-benzoimidazol-2-yl)methanol is a highly specialized heterocyclic intermediate utilized primarily in the synthesis of targeted chemotherapeutic agents[1]. Specifically, it serves as a critical precursor for compounds designed to inhibit phosphoinositide 3-kinases (PI3Ks)[1]. The PI3K signaling pathway regulates cell survival, proliferation, and malignant transformation[2]. By understanding its downstream application, we can better appreciate the necessity of stringent exposure controls; a molecule designed to eventually interact with fundamental cellular kinases must be treated with the utmost respect in the laboratory.

PI3K_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt / PKB PIP3->Akt Recruits & Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Inhibitor Benzimidazole-derived PI3K Inhibitor Inhibitor->PI3K Blocks Kinase Activity

Figure 1: PI3K signaling pathway illustrating the targeted inhibition by benzimidazole derivatives.

Physicochemical & Hazard Profile

Based on the structural properties of the benzimidazole-2-methanol core (a crystalline solid with a melting point of 171-175°C)[3], this compound presents specific acute and chronic hazards. The table below outlines the Global Harmonized System (GHS) hazard codes and the underlying chemical causality for each risk[3][4].

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedSystemic absorption can lead to off-target kinase interference in the gastrointestinal tract.
H312 Harmful in contact with skinThe lipophilic phenyl and benzimidazole rings facilitate transdermal penetration through the stratum corneum[4].
H332 Harmful if inhaledMicro-particulates of the solid powder can deposit deep in the alveoli, causing acute inflammatory responses[3][4].
H315 Causes skin irritationLocalized disruption of epidermal lipid bilayers upon contact.
H319 Causes serious eye irritationThe methanol moiety hydrogen-bonds with aqueous mucosal membranes and corneal proteins, causing severe localized inflammation[3].
H335 May cause respiratory irritationDirect chemical irritation of the bronchial epithelium caused by aerosolized dust[3].

The PPE & Environmental Control Matrix

Personal Protective Equipment (PPE) choices are dictated by the compound's physical state (a fine powder) and its typical solvent environment (often Dichloromethane, DCM)[1].

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (Outer: >0.11mm)Benzimidazole derivatives penetrate skin[4]. If DCM is used as a solvent[1], nitrile degrades rapidly. Double-gloving allows immediate removal of the outer layer upon splash exposure without compromising the inner barrier.
Eye Protection Tight-fitting chemical splash gogglesMandatory due to the H319 classification[3][4]. Standard safety glasses do not provide sufficient orbital seal against aerosolized powders.
Respiratory & Environmental Class II BSC or Chemical Fume HoodThe solid physical form presents a high risk of aerosolization. H332/H335 classifications dictate that handling outside a draft-controlled environment requires an N95/P100 respirator[3][4].
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents dermal accumulation of airborne dust, mitigating H312 (dermal toxicity) risks[4].

Validated Experimental Protocol: Bromination Workflow

To demonstrate safe operational handling, the following is a self-validating, step-by-step methodology for converting (1-phenyl-1H-benzoimidazol-2-yl)methanol into 2-Bromomethyl-1-phenyl-1H-benzoimidazole, a standard transformation for downstream drug synthesis[1].

  • Step 1: System Purging & Setup

    • Action: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N2/Ar). Add 240 mg (1.02 mmol) of (1-phenyl-1H-benzoimidazol-2-yl)methanol and 295 mg (1.12 mmol) of triphenylphosphine (PPh3). Dissolve in 10 mL anhydrous Dichloromethane (DCM)[1].

    • Causality: Atmospheric moisture competes with the alcohol for the active brominating species, reducing yield. DCM is chosen for its excellent solvation of both the polar starting material and non-polar PPh3.

  • Step 2: Electrophile Activation

    • Action: Slowly add 200 mg (1.12 mmol) of N-Bromosuccinimide (NBS) in small portions to the stirred solution at room temperature[1].

    • Causality: NBS reacts with PPh3 to form a reactive phosphonium intermediate. Adding NBS slowly controls the mild exotherm and prevents the formation of unwanted radical byproducts.

  • Step 3: Reaction Propagation & Validation

    • Action: Stir the mixture at room temperature for 3 hours[1]. Validate reaction completion via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system.

    • Causality: The 3-hour window ensures complete conversion. The self-validating TLC step is critical; the starting alcohol will appear as a lower Rf spot compared to the less polar brominated product. Do not proceed to workup until the starting material spot is completely consumed.

  • Step 4: Quench & Concentration

    • Action: Evaporate volatiles under reduced pressure using a rotary evaporator[1].

    • Causality: Removing DCM prior to chromatography prevents solvent-induced band broadening on the silica column.

  • Step 5: Purification

    • Action: Purify the residue via silica gel column chromatography (Si-PCC), utilizing a gradient of 0-5% MeOH in DCM[1].

    • Causality: The gradient elution separates the desired 2-Bromomethyl-1-phenyl-1H-benzoimidazole from the highly polar triphenylphosphine oxide byproduct generated during the reaction.

Spill Response and Disposal Plan

A chemical spill involving this compound requires immediate containment to prevent powder aerosolization.

Spill_Workflow Start Spill Detected: (1-phenyl-1H-benzoimidazol-2-yl)methanol Assess Assess Spill Size & Ventilation Status Start->Assess Evacuate Evacuate Area & Alert Personnel Assess->Evacuate If > 50g or poor ventilation PPE Don Maximum PPE: Respirator, Double Nitrile Assess->PPE If < 50g (Manageable) Evacuate->PPE Contain Contain Spill: Cover with Damp Pad PPE->Contain Collect Collect Solid Waste (Avoid Dust Generation) Contain->Collect Decontaminate Decontaminate Surface (Soap & Water / IPA) Collect->Decontaminate Dispose Transfer to Hazardous Solid Waste Container Decontaminate->Dispose

Figure 2: Step-by-step operational workflow for chemical spill response and decontamination.

Execution of Cleanup:

  • Dampen, Do Not Sweep: Never dry-sweep the powder. Dry sweeping generates hazardous aerosols. Instead, cover the spill with an absorbent pad dampened with water or isopropanol.

  • Collection: Carefully wipe the solid inward toward the center of the spill.

  • Decontamination: Wash the affected surface area thoroughly with soap and water, followed by an isopropanol wipe to remove any residual lipophilic benzimidazole traces.

  • Waste Segregation: Place all contaminated pads, gloves, and collected solids into a clearly labeled, sealable solid hazardous waste container. If the spill involved DCM, the waste must be segregated into a designated halogenated organic waste stream[4].

Sources

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